Product packaging for 1,1,1-Tris(chloromethyl)ethane(Cat. No.:CAS No. 1067-09-0)

1,1,1-Tris(chloromethyl)ethane

Cat. No.: B087162
CAS No.: 1067-09-0
M. Wt: 175.48 g/mol
InChI Key: BYXOMFFBGDPXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dichloro-2-(chloromethyl)-2-methylpropane is a halogenated hydrocarbon. It is formed during the light induced reaction of diazomethane with chloroform.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl3 B087162 1,1,1-Tris(chloromethyl)ethane CAS No. 1067-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXOMFFBGDPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910090
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-09-0, 3922-27-8
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl-1,3-dichloro-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1,1-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1067-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Dichloro-2-(chloromethyl)-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of its Synthesis, Properties, and Applications for Chemical Research Professionals

Introduction

1,3-Dichloro-2-(chloromethyl)-2-methylpropane, a polychlorinated alkane, is a versatile chemical intermediate with significant utility in synthetic organic chemistry. Its unique structure, featuring a quaternary carbon atom bonded to a methyl group and three chloromethyl groups, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a detailed overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its nomenclature, physicochemical properties, synthesis protocols, reactivity, applications, and safety considerations.

Part 1: Compound Identification and Nomenclature

Proper identification is critical in chemical synthesis. The compound is systematically named under IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is 1,3-dichloro-2-(chloromethyl)-2-methylpropane .[1][2] It is also widely known by its synonym, 1,1,1-Tris(chloromethyl)ethane .[2] Its unique identifier in the Chemical Abstracts Service is the CAS Number: 1067-09-0 .[2]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in experimental work. These properties dictate the conditions required for handling, reactions, and purification.

Physicochemical Data

The key physicochemical properties of 1,3-dichloro-2-(chloromethyl)-2-methylpropane are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₉Cl₃[2]
Molecular Weight 175.48 g/mol [2]
Appearance Colorless liquid[3]
Melting Point 18 °C[2]
Boiling Point 89 - 90 °C at 22 mmHg (29 hPa)[2][3]
Density 1.271 g/mL at 25 °C[2]
Refractive Index n20/D 1.482[2]
Flash Point 86 °C (186.8 °F) - closed cup[2][3]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use.

  • Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 1-chloro-2-methylpropane, shows characteristic C-H stretching vibrations from the alkyl groups around 2880-3080 cm⁻¹ and C-Cl stretching absorptions in the range of 580-780 cm⁻¹.[4] For 1,3-dichloro-2-(chloromethyl)-2-methylpropane, one would expect to observe strong absorptions in these regions, indicative of its polychlorinated alkane structure. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this specific compound.[5]

  • Mass Spectrometry (MS): The NIST Chemistry WebBook also contains the electron ionization mass spectrum for 2-chloromethyl-1,3-dichloro-2-methylpropane, which can be used for structural confirmation and identification.[7]

Part 3: Synthesis Methodologies

The synthesis of 1,3-dichloro-2-(chloromethyl)-2-methylpropane can be approached through several routes, primarily involving the chlorination of a suitable precursor. A common and effective method is the reaction of pentaerythritol with a chlorinating agent, such as thionyl chloride (SOCl₂).

Conceptual Synthesis Workflow

The conversion of a polyol like pentaerythritol to a polychlorinated alkane using thionyl chloride is a well-established transformation in organic synthesis.[8][9] The hydroxyl groups of the alcohol are converted into better leaving groups, which are then displaced by chloride ions.

G cluster_reactants Reactants cluster_process Process cluster_products Products Pentaerythritol Pentaerythritol Reaction Reaction in Pyridine (Solvent/Base) Pentaerythritol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Byproducts SO₂ (gas) Py-HCl (salt) Reaction->Byproducts Purification Distillation under Reduced Pressure Workup->Purification TargetCompound 1,3-Dichloro-2-(chloromethyl)- 2-methylpropane Purification->TargetCompound Purified Product

Caption: Synthesis workflow from pentaerythritol.

Detailed Experimental Protocol

Reaction: Chlorination of Pentaerythritol using Thionyl Chloride

  • Materials:

    • Pentaerythritol

    • Thionyl chloride (SOCl₂)

    • Pyridine (anhydrous)

    • Diethyl ether (anhydrous)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend pentaerythritol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add thionyl chloride dropwise to the stirred suspension via the addition funnel. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).[10] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 1,3-dichloro-2-(chloromethyl)-2-methylpropane.

Part 4: Reactivity and Chemical Applications

The three chloromethyl groups in 1,3-dichloro-2-(chloromethyl)-2-methylpropane are primary alkyl halides, making them susceptible to a variety of nucleophilic substitution reactions. This reactivity is the foundation of its utility as a chemical intermediate.

Key Reactions
  • Nucleophilic Substitution: The chlorine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.[11] This allows for the synthesis of a diverse array of derivatives.

  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.[11]

  • Polymer Chemistry: It serves as a precursor for crosslinking agents.[11] Crosslinking agents are crucial in polymer science for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.[11]

Part 5: Safety and Handling

As with all chlorinated hydrocarbons, proper safety precautions must be observed when handling 1,3-dichloro-2-(chloromethyl)-2-methylpropane.

Hazard Summary
Hazard TypeGHS ClassificationPrecautionary Statements
Skin Contact H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation H335: May cause respiratory irritationP261: Avoid breathing vapor. P271: Use only outdoors or in a well-ventilated area.
Fire Hazard Combustible LiquidKeep away from heat and open flames.
Handling and Storage Recommendations
  • Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[12] Ensure that an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage class is 10 for combustible liquids.[2]

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.[12]

Conclusion

1,3-Dichloro-2-(chloromethyl)-2-methylpropane is a valuable and reactive building block in organic synthesis. Its well-defined structure and predictable reactivity make it a useful intermediate for creating a variety of more complex molecules, particularly in the fields of polymer chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

Spectroscopic Unveiling of 1,1,1-Tris(chloromethyl)ethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

1,1,1-Tris(chloromethyl)ethane, with the chemical formula C₅H₉Cl₃, possesses a unique structural arrangement with a quaternary carbon atom bonded to a methyl group and three chloromethyl groups. This distinct architecture dictates its reactivity and gives rise to a characteristic spectroscopic fingerprint. Understanding these spectral features is paramount for confirming the identity and purity of the compound in any research or development setting.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the three chloromethyl (-CH₂Cl) groups are chemically equivalent, as are the three protons of the methyl (-CH₃) group. This leads to a simple yet informative ¹H NMR spectrum.

Predicted Chemical Shift (δ) Multiplicity Integration Assignment
~3.6 ppmSinglet6H-CH₂Cl
~1.3 ppmSinglet3H-CH₃

Interpretation:

The downfield chemical shift of the methylene protons (~3.6 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative chlorine atom. The absence of any coupling (a singlet) for both signals is a key structural indicator. The methylene protons do not couple with any neighboring protons, and the methyl protons are adjacent to a quaternary carbon, which has no protons. The 3:2 integration ratio of the methyl to methylene protons further corroborates the proposed structure.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, reflecting the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ) Assignment
~50 ppm-CH₂Cl
~45 ppmQuaternary C
~25 ppm-CH₃

Interpretation:

The carbon of the chloromethyl group appears at the most downfield position (~50 ppm) due to the strong deshielding effect of the chlorine atom. The quaternary carbon is also significantly deshielded by the three attached chloromethyl groups. The methyl carbon, being further away from the electronegative atoms, resonates at the most upfield position (~25 ppm).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2970-2880MediumC-H stretch-CH₃ and -CH₂-
1470-1430MediumC-H bend (scissoring)-CH₂-
1390-1370MediumC-H bend (umbrella)-CH₃
750-650StrongC-Cl stretch-CH₂Cl

Interpretation:

The IR spectrum is expected to be dominated by absorptions corresponding to the alkyl and chloroalkane moieties. The C-H stretching vibrations of the methyl and methylene groups will appear in the typical region just below 3000 cm⁻¹. The C-H bending vibrations provide further evidence for the presence of these groups. The most characteristic and intense absorption will be the C-Cl stretching band in the fingerprint region (750-650 cm⁻¹). The presence of a strong band in this region is a key diagnostic feature for chloromethyl groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the salt plates or the solvent.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum
m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
174/176/178/180[C₅H₉Cl₃]⁺Molecular Ion (M⁺)
139/141/143[M - Cl]⁺Loss of a chlorine radical
125/127[M - CH₂Cl]⁺Loss of a chloromethyl radical
49/51[CH₂Cl]⁺Chloromethyl cation

Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of the M⁺, M+2, M+4, and M+6 peaks will be indicative of the number of chlorine atoms.

The fragmentation pattern will be dominated by the loss of stable radicals and neutral molecules. A prominent peak corresponding to the loss of a chlorine radical ([M - Cl]⁺) is expected. The cleavage of a C-C bond to lose a chloromethyl radical ([M - CH₂Cl]⁺) would also be a significant fragmentation pathway. The appearance of a fragment at m/z 49/51, corresponding to the chloromethyl cation ([CH₂Cl]⁺), would be a strong indicator of the presence of this functional group.

fragmentation M [C₅H₉Cl₃]⁺˙ m/z 174/176/178/180 F1 [C₅H₉Cl₂]⁺ m/z 139/141/143 M->F1 - Cl• F2 [C₄H₇Cl₂]⁺ m/z 125/127 M->F2 - •CH₂Cl F3 [CH₂Cl]⁺ m/z 49/51 F2->F3 - C₃H₅Cl

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Direct Infusion: The sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is an ideal technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): This is a common and robust ionization technique that typically leads to extensive fragmentation, providing a detailed fragmentation pattern.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition:

    • The mass spectrum is recorded over a suitable mass range (e.g., m/z 30-250).

Conclusion: A Unified Spectroscopic Picture

The convergence of predicted data from NMR, IR, and MS provides a robust and self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra directly reflects the molecule's symmetry. The characteristic IR absorptions confirm the presence of alkyl and chloromethyl functional groups. Finally, the predicted mass spectrum, with its distinct isotopic pattern and logical fragmentation pathways, would definitively establish the molecular weight and elemental composition. This comprehensive spectroscopic guide serves as an essential tool for any scientist working with this important chemical intermediate, ensuring accurate identification and facilitating its effective use in research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1,1,1-Tris(chloromethyl)ethane (TCME), a unique polychlorinated alkane with significant potential as a versatile building block in organic synthesis. Given the limited availability of direct experimental data for TCME, this guide synthesizes information from analogous compounds, predictive models, and established chemical principles to offer a robust framework for its application in research and development. We delve into the theoretical underpinnings of its solubility in various solvent systems and explore its reactivity profile, including susceptibility to nucleophilic substitution, elimination reactions, and degradation under various environmental stressors. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of TCME's solubility and stability, designed to ensure scientific integrity and reproducibility. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge required to effectively and safely utilize this compound in complex synthetic applications.

Introduction: The Unique Chemical Architecture of this compound

This compound, with the chemical formula C₅H₉Cl₃ and CAS number 1067-09-0, is a halogenated hydrocarbon distinguished by a tertiary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups. This specific arrangement confers a unique reactivity profile, making it a valuable intermediate in various fields, including polymer chemistry and the synthesis of novel organic compounds. The three primary chloroalkane functionalities serve as reactive sites, primarily for nucleophilic substitution, allowing for the introduction of diverse functional groups. Understanding the solubility and stability of this molecule is paramount for its effective use, from designing reaction conditions to ensuring safe handling and storage.

This guide aims to provide a deep dive into these critical physicochemical properties. We will first explore the solubility characteristics of this compound, followed by a thorough examination of its chemical stability and reactivity. Finally, we will provide detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications, including as a reactant in chemical synthesis or as a component in a formulated product. For this compound, its polychlorinated and non-polar nature are the primary determinants of its solubility characteristics.

Theoretical Considerations and Predicted Solubility

While specific experimental data on the solubility of this compound is scarce in publicly available literature, we can infer its behavior based on the principle of "like dissolves like". The molecule possesses a non-polar hydrocarbon backbone and three polar C-Cl bonds. However, the overall molecule is expected to have a relatively low net dipole moment due to its tetrahedral geometry.

  • Aqueous Solubility: Due to its significant halogen content and lack of hydrogen-bonding functional groups, this compound is predicted to have very low solubility in water. Halogenated hydrocarbons, in general, are hydrophobic. Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models for chlorinated hydrocarbons, could provide a more quantitative estimate of its aqueous solubility.

  • Organic Solvent Solubility: It is anticipated that this compound will be readily soluble in a wide range of common organic solvents. This includes non-polar solvents like hexane and toluene, as well as polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane, and acetone. Its solubility in polar protic solvents like methanol and ethanol is also expected to be significant.

The octanol-water partition coefficient (LogP or Kow) is a key indicator of a compound's hydrophobicity and is crucial for predicting its environmental fate and bioaccumulation potential. While no experimental LogP value for this compound is readily available, computational prediction methods can provide a reliable estimate.

Table 1: Predicted and Qualitative Solubility of this compound

Solvent SystemPredicted SolubilityRationale
WaterVery LowHydrophobic, polychlorinated structure with no hydrogen bonding capability.
Methanol / EthanolSolublePolarity is compatible with the C-Cl bonds.
AcetoneSolublePolar aprotic solvent, good for dissolving a wide range of organic compounds.
DichloromethaneVery Soluble"Like dissolves like" principle; both are chlorinated hydrocarbons.
Tetrahydrofuran (THF)Very SolubleA versatile polar aprotic solvent.
Hexane / TolueneSolubleNon-polar solvents compatible with the hydrocarbon backbone.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide array of substances.
Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the solubility of a compound in various solvents. A detailed protocol for this method is provided in Section 4 of this guide.

Stability and Reactivity of this compound

The chemical stability and reactivity of this compound are largely dictated by the three chloromethyl groups. These groups are susceptible to a variety of chemical transformations, which can be both advantageous for synthesis and a concern for long-term storage and handling.

Key Reaction Pathways

The primary reaction pathways for this compound involve the displacement or elimination of the chlorine atoms.

  • Nucleophilic Substitution: The carbon atoms of the chloromethyl groups are electrophilic and are thus susceptible to attack by nucleophiles. This allows for the substitution of the chlorine atoms with a variety of functional groups, such as amines, alcohols, and thiols, making it a versatile precursor in organic synthesis. The reaction typically proceeds via an SN2 mechanism.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The specific products will depend on the reaction conditions, including the strength and steric bulk of the base.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound and should be considered during its use and storage.

  • Hydrolytic Stability: As a chlorinated alkane, this compound can undergo hydrolysis, particularly at elevated temperatures and non-neutral pH. The reaction involves the substitution of a chlorine atom with a hydroxyl group. The OECD 111 test guideline provides a standardized method for assessing hydrolysis as a function of pH.

  • Reactivity with Acids and Bases: Strong acids are generally not expected to react with this compound under normal conditions. However, strong bases can promote both substitution and elimination reactions. The choice of base and reaction conditions can be used to control the outcome of the reaction.

  • Oxidative and Reductive Stability: Alkanes are generally stable towards oxidation and reduction under mild conditions. However, under more forcing conditions or in the presence of strong oxidizing or reducing agents, degradation may occur.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are invaluable. These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, photolysis) to identify potential degradation products and pathways. A general protocol for conducting forced degradation studies is provided in the following section.

Experimental Protocols

The following protocols are provided as a guide for researchers to experimentally determine the solubility and stability of this compound. These protocols are based on established methodologies and can be adapted to specific laboratory capabilities.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_prelim Preliminary Solubility Test sol_shake_flask Shake-Flask Method (OECD 105) sol_prelim->sol_shake_flask Estimate solute amount sol_analysis Quantitative Analysis (e.g., GC, HPLC) sol_shake_flask->sol_analysis Analyze saturated solution stab_hydrolytic Hydrolytic Stability (OECD 111) stab_analysis Identify Degradants (LC-MS, GC-MS) stab_hydrolytic->stab_analysis stab_thermal Thermal Stability (TGA/DSC) stab_thermal->stab_analysis stab_forced Forced Degradation Studies stab_forced->stab_analysis start This compound Sample cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability caption Figure 1: Experimental Workflow

Caption: Figure 1: Experimental Workflow for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, dichloromethane)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature. Shake vigorously after each addition until saturation is observed. This will help in determining the appropriate amount of substance to use in the main test.

  • Sample Preparation: Into at least three separate flasks, add an excess amount (e.g., 5-10 times the estimated solubility) of this compound to a known volume of the solvent.

  • Equilibration: Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a sufficient time to reach equilibrium. A preliminary kinetic study can determine the time to equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to allow for the separation of the undissolved solid. Centrifugation at the test temperature is recommended to ensure complete separation of the solid phase.

  • Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot as necessary with the appropriate solvent and analyze the concentration of this compound using a validated analytical method.

  • Data Analysis: The solubility is the average concentration determined from the last two time points of the equilibration study, provided they are in agreement.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol provides a general framework for conducting forced degradation studies.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Analytical instrument for separation and identification (e.g., LC-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with acidic solutions of varying concentrations (e.g., 0.1 M and 1 M HCl). Heat the samples (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with basic solutions of varying concentrations (e.g., 0.1 M and 1 M NaOH). Keep the samples at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method (e.g., LC-MS or GC-MS) to separate and identify the parent compound and any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Characterize the structure of the major degradation products using mass spectrometry and other spectroscopic techniques.

Conclusion

This compound is a molecule with considerable synthetic potential owing to its unique trifunctional structure. This guide has provided a detailed overview of its anticipated solubility and stability characteristics, grounded in established chemical principles and data from analogous compounds. While a lack of direct experimental data necessitates a predictive approach, the theoretical framework and detailed experimental protocols presented herein offer a solid foundation for researchers to effectively and safely incorporate this compound into their work. The high reactivity of the chloromethyl groups, while advantageous for synthesis, also underscores the importance of understanding its stability under various conditions. By following the outlined experimental workflows, scientists can generate the specific data required for their applications, ensuring both the success of their research and the safe handling of this versatile chemical intermediate.

An In-depth Technical Guide to the Electrophilic Reactivity of 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1,1-Tris(chloromethyl)ethane (TCME), also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a unique polychlorinated alkane featuring three primary chloride groups attached to a neopentyl-like scaffold. This structure imparts a distinct electrophilic reactivity profile, making it a valuable building block in synthetic chemistry. While possessing three primary alkyl halide moieties, traditionally considered reactive towards nucleophiles, the steric hindrance imposed by the quaternary carbon center significantly influences the reaction pathways. This guide provides a comprehensive analysis of the electrophilic nature of TCME, focusing on its behavior in nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its applications in the synthesis of complex molecules, particularly tripodal ligands. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the synthetic potential of this versatile trifunctional electrophile.

Introduction: Structural Features and Electronic Profile

This compound (TCME) is a halogenated hydrocarbon with the chemical formula C₅H₉Cl₃.[1] Its core structural feature is a central quaternary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups.[2] This arrangement is analogous to that of neopentyl halides, a class of compounds renowned for their unusual reactivity in nucleophilic substitution reactions.

The three chlorine atoms, being highly electronegative, create strong dipole moments within the chloromethyl groups. This results in a significant partial positive charge (δ+) on the methylene carbons, making them the primary electrophilic centers of the molecule. Consequently, TCME is susceptible to attack by a wide range of nucleophiles.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through methods such as the chloromethylation of ethane, which involves the reaction of ethane with formaldehyde and hydrochloric acid under controlled conditions.[2] Another approach employs chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chloromethyl functionalities onto an appropriate ethane derivative.[2]

The Duality of Reactivity: Nucleophilic Substitution vs. Elimination

The electrophilic character of TCME is primarily expressed through two competing reaction pathways: nucleophilic substitution (Sₙ) and elimination (E). The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution: A Sterically Hindered Pathway

The primary alkyl halide nature of the chloromethyl groups would typically suggest a propensity for bimolecular nucleophilic substitution (Sₙ2) reactions. However, the reality is more complex due to profound steric hindrance.

Mechanistic Considerations:

The Sₙ2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. In TCME, the quaternary β-carbon, laden with two other chloromethyl groups and a methyl group, effectively shields the electrophilic methylene carbons from this approach. This steric congestion significantly raises the activation energy for the Sₙ2 transition state, making this pathway extremely slow under standard conditions. This phenomenon is well-documented for neopentyl halides, which are notoriously unreactive in Sₙ2 reactions.

While a unimolecular (Sₙ1) pathway, involving the formation of a primary carbocation, is generally unfavorable, under forcing conditions or with very good leaving groups, it could be a possibility. However, rearrangement of the initial primary carbocation to a more stable tertiary carbocation would be expected.

The most common and synthetically useful substitution reactions with TCME often require forcing conditions, such as elevated temperatures and polar aprotic solvents, to overcome the high activation energy barrier.

G TCME C(CH₃)(CH₂Cl)(CH₂Cl)(CH₂Cl) Nu Nu⁻ Arrow X Arrow->TCME Backside Attack Blocked Hindrance Steric Hindrance

Elimination Reactions: The Influence of Strong, Bulky Bases

When TCME is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an elimination reaction (E2) becomes the predominant pathway.[3] In this concerted reaction, the base abstracts a proton from the methyl group (the only available β-hydrogen), while simultaneously a C=C double bond is formed and a chloride ion is expelled.

Due to the steric bulk of the base, it preferentially attacks the less hindered protons of the methyl group, leading to the formation of the "Hofmann" elimination product, which is the less substituted alkene.

G TCME CH₃-C(CH₂Cl)₃ Product CH₂=C(CH₂Cl)₂ TCME->Product E2 Reaction Base KOtBu Byproducts + tBuOH + KCl

Synthetic Applications: The Gateway to Tripodal Architectures

The trifunctional nature of TCME makes it an ideal precursor for the synthesis of tripodal molecules, which are of significant interest as ligands in coordination chemistry and as building blocks for more complex supramolecular structures.[4]

Synthesis of 1,1,1-Tris(azidomethyl)ethane (TMETA): A High-Energy Plasticizer Precursor

1,1,1-Tris(azidomethyl)ethane (TMETA) is an energetic material that can be synthesized via nucleophilic substitution on a TCME-analogue. The reaction of the corresponding tritosylate with sodium azide proceeds in high yield, demonstrating the feasibility of displacing all three leaving groups.[5] This reaction serves as a robust template for the analogous transformation starting from TCME, which would likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or phase-transfer catalysis) due to the lower reactivity of the chloride leaving group compared to tosylate.

Quantitative Data from Analogue Synthesis

ElectrophileNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
CH₃C(CH₂OTs)₃NaN₃DMF105-11048CH₃C(CH₂N₃)₃92.25[5]

Detailed Experimental Protocol (Adapted from Tosylate Analogue)

This protocol describes the synthesis of the triazide from the corresponding tritosylate, which is a highly effective leaving group. The reaction with this compound would follow a similar procedure but may require optimization (e.g., higher temperature, phase-transfer catalyst) to achieve a comparable yield.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-Tris(tosyloxymethyl)ethane (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, >3.0 eq, typically a molar ratio of 4.5:1 is used for the tosylate) to the solution.[5]

  • Reaction: Heat the reaction mixture to 105-110 °C and maintain this temperature with vigorous stirring for 48 hours.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-Tris(azidomethyl)ethane. Further purification can be achieved by column chromatography if necessary.

G TCME CH₃C(CH₂Cl)₃ TMETA CH₃C(CH₂N₃)₃ TCME->TMETA Substitution (Sₙ) NaN3 3 NaN₃ NaCl + 3 NaCl

Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

A prominent application of TCME is the synthesis of the tripodal phosphine ligand, 1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly known as "Triphos". This ligand is widely used in coordination chemistry and homogeneous catalysis. The synthesis involves the reaction of TCME with three equivalents of sodium diphenylphosphide (NaPPh₂).

Overall Reaction: 3 Ph₂PNa + CH₃C(CH₂Cl)₃ → CH₃C[CH₂PPh₂]₃ + 3 NaCl

This reaction exemplifies the utility of TCME in constructing complex molecular architectures by leveraging the electrophilicity of its three chloromethyl groups.

Safety and Handling

This compound is a combustible liquid and causes skin, eye, and respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes, and inhalation of vapor or mist.[1] Store in a tightly closed container in a cool, dry place away from sources of ignition.

Conclusion

This compound presents a fascinating case study in electrophilic reactivity, where its neopentyl-like structure dictates a departure from the typical behavior of primary alkyl halides. The significant steric hindrance around the electrophilic centers renders Sₙ2 reactions challenging, necessitating more forceful conditions for nucleophilic substitution to occur. This seemingly diminished reactivity is, however, the very feature that makes TCME a valuable and controllable trifunctional building block. Its ability to undergo sequential or complete substitution allows for the rational design and synthesis of complex tripodal molecules, such as TMETA and the Triphos ligand, which have found applications in materials science and catalysis. Furthermore, its susceptibility to E2 elimination with bulky bases offers an alternative reaction pathway to functionalized alkenes. A thorough understanding of these competing pathways, governed by steric effects and reaction conditions, is paramount for any scientist aiming to exploit the full synthetic potential of this unique electrophile.

References

potential hazards and safety precautions for 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1,1,1-Tris(chloromethyl)ethane

Executive Summary

This compound (CAS No. 1067-09-0), also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a reactive organochlorine compound utilized as a chemical intermediate and building block in various synthetic processes, including polymer chemistry.[1][2] Its trifunctional nature, stemming from the three chloromethyl groups attached to a central carbon, makes it a versatile reagent but also imparts specific hazards that necessitate rigorous safety protocols.[2] This guide provides a comprehensive overview of the potential hazards associated with this compound and details the essential safety precautions for its handling, storage, and disposal. The primary directive of this document is to ensure that researchers, scientists, and drug development professionals can work safely with this chemical by understanding the causality behind recommended safety procedures. A significant finding is the general lack of extensive toxicological data, which mandates a cautious approach, treating unknown risks as potential hazards.

Chemical & Physical Properties

A foundational understanding of a chemical's properties is critical for predicting its behavior and implementing appropriate safety controls. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1067-09-0[1][3][4][5][6]
IUPAC Name 1,3-dichloro-2-(chloromethyl)-2-methylpropane[1]
Synonyms TCMC, 2-Chloromethyl-2-methyl-1,3-dichloropropane[3]
Molecular Formula C₅H₉Cl₃[1][4]
Molecular Weight 175.48 g/mol [1][4]
Appearance Colorless liquid[1][5]
Melting Point 18 °C[1]
Boiling Point 89 - 90 °C @ 29 hPa (approx. 22 mmHg)[1]
Flash Point 86 °C (187 °F) - Closed Cup[1][3][6]
Density 1.271 g/cm³ at 25 °C[1][6]
Water Solubility No data available[1]

The flash point of 86°C classifies this substance as a combustible liquid (OSHA Category 4).[3][4] While it does not ignite as readily as flammable liquids, it can burn if exposed to an ignition source, particularly at or above its flash point. The lack of water solubility data suggests that it will not mix with water, which is an important consideration for spill cleanup and firefighting.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to irritation, its combustible nature, and potential reactivity. A critical point for all users is that comprehensive toxicological data for this compound is largely unavailable.[1][5] Therefore, the absence of evidence for other health effects (e.g., carcinogenicity, mutagenicity) should not be interpreted as evidence of absence. A precautionary principle must be applied.

Health Hazards
  • Skin Irritation (H315): Causes skin irritation.[1][3][4] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, or dermatitis.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3][4] Direct contact with the liquid or high concentrations of vapor can result in pain, redness, and potential damage to the eye.

  • Respiratory Tract Irritation (H335): May cause respiratory irritation.[1][3][4] Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.

  • Acute and Chronic Toxicity: There is no available data on acute oral, dermal, or inhalation toxicity (LD50/LC50).[1][5] Likewise, data regarding carcinogenicity, germ cell mutagenicity, and reproductive toxicity are absent.[1][5] This lack of information necessitates handling the compound as if it were potentially hazardous following long-term or repeated exposure.

Physical and Reactivity Hazards
  • Combustibility (H227): Combustible liquid.[1][3][4] It must be kept away from open flames, hot surfaces, sparks, and other sources of ignition.[3][5]

  • Hazardous Decomposition Products: When heated to decomposition or during combustion, it emits toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[3]

  • Air Sensitivity: Some sources indicate the material is air sensitive, suggesting potential for degradation or reaction upon exposure to air over time.[3][5] Storage under an inert atmosphere is recommended for long-term stability.[3][5]

Environmental Hazards

There is limited and somewhat conflicting information on the environmental effects of this compound. While one source states it "Contains no substances known to be hazardous to the environment," others report "no data available" for ecotoxicity.[1][5] Given its chemical structure as a chlorinated hydrocarbon, it is prudent to assume it may be harmful to aquatic life and persistent in the environment. Therefore, all releases to the environment must be strictly avoided.

Exposure Controls and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating risks. This involves implementing engineering controls, administrative procedures, and finally, personal protective equipment (PPE).

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Chemical is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Work in a certified chemical fume hood • Ensure access to emergency eyewash/shower Substitution->Engineering Administrative Administrative Controls • Develop Standard Operating Procedures (SOPs) • Restrict access to authorized personnel • Provide mandatory safety training Engineering->Administrative PPE Personal Protective Equipment (PPE) • Nitrile or Neoprene Gloves • Chemical safety goggles & face shield • Lab coat Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are thoroughly trained on the hazards, safe handling procedures, and emergency protocols before they are permitted to work with the compound.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1] Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves to prevent skin contact.[3] While specific breakthrough data for this compound is not available, gloves made of nitrile or neoprene are generally recommended for chlorinated hydrocarbons. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387).[3]

Handling, Storage, and Disposal

Handling
  • Avoid all contact with skin and eyes and avoid inhaling vapors or mists.[1]

  • Keep away from all sources of ignition.[3][5] Use non-sparking tools and take precautionary measures against static discharge.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) if prolonged exposure to air is anticipated or for long-term storage, as the material is noted to be "air sensitive".[3][5]

Storage
  • Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[3][5]

  • Keep containers tightly closed when not in use.[3]

  • The designated storage area should be secured, with access limited to authorized personnel ("Store locked up" - P405).[1][3][4]

  • Store in a secondary containment tray to prevent the spread of material in case of a leak.

Disposal
  • This material and its container must be disposed of as hazardous waste.[3][5]

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Do not dispose of this chemical down the drain or into the environment. Contaminated packaging should be treated as unused product.[8]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

Start Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation Is it a minor or major incident? Start->Assess FirstAid Provide First Aid (Use eyewash/shower, seek medical attention) Start->FirstAid If Exposure Minor Minor Incident (Small, Contained, No Injury) Assess->Minor Minor Major Major Incident (Large, Uncontrolled, Injury, Fire) Assess->Major Major Alert Alert personnel in the immediate area Minor->Alert Evacuate Evacuate Area Activate Fire Alarm Call Emergency Services (911) Major->Evacuate PPE Don Appropriate PPE Alert->PPE Report Report Incident to Supervisor/EHS Evacuate->Report Contain Contain Spill (Use inert absorbent material) PPE->Contain Cleanup Collect Waste (Place in sealed container for disposal) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Decon->Report FirstAid->Report

Caption: Decision workflow for responding to an emergency incident.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1][3]

  • Ventilate: Ensure adequate ventilation, such as by working within a fume hood.

  • Protect: Wear the appropriate PPE as described in Section 3.3.

  • Contain: Confine the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Report: Report the spill to your institution's EHS department.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the burning liquid.[1]

  • Specific Hazards: The container may explode if heated.[3] Fire will produce toxic and corrosive gases (hydrogen chloride, carbon oxides).[1]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1] Use water spray to cool unopened containers exposed to the fire.[1][3]

References

Methodological & Application

Application Notes & Protocols: Leveraging 1,1,1-Tris(chloromethyl)ethane for Advanced Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1,1-Tris(chloromethyl)ethane as a versatile crosslinking agent and a core building block in polymer chemistry. We will explore the fundamental reaction mechanisms, present detailed, field-tested protocols for polymer network formation and star polymer synthesis, and discuss critical characterization techniques to validate experimental outcomes. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Advantage of a Trifunctional Crosslinker

This compound is an organochlorine compound featuring a central ethane backbone with three chloromethyl groups attached to a single carbon atom.[1] This unique trifunctional architecture makes it an exceptionally efficient agent for creating three-dimensional polymer networks.[1] Unlike difunctional crosslinkers that primarily form linear chain extensions, the three reactive sites on this compound allow for the rapid generation of a dense, covalently bonded network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the base polymer.[1]

The reactivity of this compound is governed by its three primary alkyl chloride groups. These groups are excellent electrophiles, making them highly susceptible to nucleophilic substitution reactions—the cornerstone of its crosslinking capability.[1] This reactivity allows it to form stable covalent linkages with a wide array of polymers possessing nucleophilic functional groups, such as amines, hydroxyls, thiols, and carboxylates.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1067-09-0[2][3]
Molecular Formula C₅H₉Cl₃
Molecular Weight 175.48 g/mol
Appearance Liquid (Typical)N/A
Storage Sealed in dry, room temperature conditions[2]

Core Mechanism: Nucleophilic Substitution

The primary mechanism through which this compound crosslinks polymers is the bimolecular nucleophilic substitution (Sₙ2) reaction. Each of the three chloromethyl groups (-CH₂Cl) acts as an electrophilic site. When reacted with a polymer containing nucleophilic functional groups (e.g., -NH₂, -OH, -SH), the nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group) and forming a new covalent bond.

Because the crosslinker possesses three such reactive sites, a single molecule can connect three different polymer chains, or three different points on the same chain, leading to the formation of a robust 3D network.

References

Application Note: Strategic Synthesis of Neopentyl-Core Tris-Ethers via Phase-Transfer Catalyzed Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 1,1,1-Tris(alkoxymethyl)ethane derivatives from 1,1,1-Tris(chloromethyl)ethane using the Williamson ether synthesis. Recognizing the inherent challenges posed by the sterically hindered neopentyl-like core of the electrophile, this protocol emphasizes strategic considerations to favor the SN2 pathway and suppress competing elimination reactions. Key operational parameters, including the use of strong bases, polar aprotic solvents, and phase-transfer catalysis, are discussed in detail to ensure a robust and efficient synthesis. This document serves as a foundational guide for researchers aiming to synthesize novel trifunctional molecules with a central quaternary carbon, which are of interest in materials science, medicinal chemistry, and as tripodal ligands.

Introduction: The Synthetic Challenge and Opportunity

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, provides a reliable method for the formation of ethers through the SN2 reaction of an alkoxide with a primary alkyl halide.[1] Its application in the synthesis of complex molecules remains widespread due to its predictability and broad substrate scope.[2]

This application note focuses on the synthesis of tris-ethers from this compound, a trifunctional electrophile with a neopentyl-like core. This substrate presents a unique synthetic opportunity to create tripodal molecules, which have applications as building blocks for dendrimers, tripodal ligands for catalysis, and in the development of novel polymers and pharmaceutical scaffolds.[3] However, the steric hindrance around the reactive chloromethyl groups poses a significant challenge, potentially impeding the backside attack required for the SN2 mechanism and promoting the competing E2 elimination pathway.[4]

This guide provides a detailed protocol that addresses these challenges through the strategic use of phase-transfer catalysis and optimized reaction conditions to achieve a successful synthesis.

Mechanistic Insights and Strategic Considerations

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[5] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to inversion of stereochemistry at the carbon center.[6]

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH RO- R-O⁻ ROH->RO- Deprotonation Base Base R'X R'-X RO-->R'X Backside Attack HBase+ H-Base⁺ ROR' R-O-R' R'X->ROR' Ether Formation X- X⁻

Caption: General mechanism of the Williamson ether synthesis.

For this compound, the reaction proceeds in three successive SN2 steps to form the tris-ether. However, the quaternary carbon at the core of the molecule creates steric congestion, which can hinder the approach of the nucleophile.[4]

The Challenge of Steric Hindrance and E2 Elimination

The primary competing reaction in the Williamson ether synthesis is the E2 elimination, which is favored with sterically hindered alkyl halides and strong, bulky bases.[2] Although this compound is a primary alkyl halide, the neopentyl-like structure significantly increases the steric barrier to the SN2 transition state.

Strategy for Success: Optimizing Reaction Conditions

To favor the desired SN2 pathway, the following strategies are employed in the proposed protocol:

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete and irreversible deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[7]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] They effectively solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion in solution, thereby increasing the reaction rate.

  • Phase-Transfer Catalysis (PTC): When dealing with reactants that have different solubilities (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst is highly effective.[8] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport the alkoxide from the solid or aqueous phase to the organic phase where the electrophile resides, accelerating the reaction.[9]

  • Temperature Control: While heating is necessary to overcome the activation energy, excessive temperatures can favor the E2 elimination pathway. Therefore, careful temperature control is essential. A typical temperature range for this type of reaction is between 50-100 °C.[2]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1,1,1-Tris(phenoxymethyl)ethane. It can be adapted for other alcohols with appropriate adjustments to the stoichiometry and reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-AldrichHandle with care, irritant.
Phenol≥99%e.g., Sigma-AldrichToxic and corrosive.
Sodium Hydride (60% dispersion in mineral oil)Reagent gradee.g., Sigma-AldrichFlammable solid, reacts violently with water.
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichTeratogen, handle in a fume hood.
Tetrabutylammonium bromide (TBAB)≥98%e.g., Sigma-AldrichPhase-transfer catalyst.
Diethyl etherAnhydrouse.g., Fisher ScientificFlammable.
Saturated aq. NH4ClLaboratory grade-For quenching.
Brine (Saturated aq. NaCl)Laboratory grade-For washing.
Anhydrous Magnesium Sulfate (MgSO4)Laboratory grade-For drying.
Equipment
  • Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Magnetic stirrer with a heating mantle.

  • Schlenk line or nitrogen balloon for maintaining an inert atmosphere.

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure

Workflow A 1. Setup and Inert Atmosphere (Three-neck flask, N2) B 2. Alkoxide Formation (Phenol, NaH in DMF) A->B C 3. Addition of Electrophile (this compound, TBAB) B->C D 4. Reaction at Elevated Temperature (e.g., 80°C, monitor by TLC) C->D E 5. Workup (Quench, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis of 1,1,1-Tris(phenoxymethyl)ethane.

  • Alkoxide Formation:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add phenol (3.3 equivalents).

    • Add anhydrous DMF via syringe to dissolve the phenol.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (3.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the sodium phenoxide solution at room temperature via a dropping funnel.

    • After the addition is complete, heat the reaction mixture to 80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,1,1-Tris(phenoxymethyl)ethane.

Characterization of the Product

The final product, 1,1,1-Tris(phenoxymethyl)ethane, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups, a singlet for the six methylene protons adjacent to the oxygen atoms, and a singlet for the three methyl protons of the ethane core. Based on data for neopentyl phenyl ether, the methylene protons (-CH₂-O-) would likely appear around 3.5-4.0 ppm, and the methyl protons (-CH₃) around 1.0-1.2 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum should show signals for the aromatic carbons, the methylene carbons, the quaternary carbon, and the methyl carbon. The methylene carbon signal is expected in the range of 70-80 ppm, while the quaternary and methyl carbons would appear further upfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong C-O-C stretching band characteristic of an ether, typically in the region of 1250-1050 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ will confirm the complete conversion of the starting phenol.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1,1,1-Tris(phenoxymethyl)ethane.

Safety Precautions

  • This compound: This compound is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition.

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with extreme care, using appropriate PPE.

  • DMF: N,N-Dimethylformamide is a suspected teratogen and should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The Williamson ether synthesis, when strategically adapted, is a powerful tool for the synthesis of sterically hindered molecules such as 1,1,1-Tris(alkoxymethyl)ethane derivatives. By employing a strong, non-nucleophilic base, a polar aprotic solvent, and a phase-transfer catalyst, the challenges of steric hindrance can be effectively overcome, leading to a successful SN2 reaction. The protocol detailed in this application note provides a robust framework for researchers to access this interesting class of tripodal molecules, opening avenues for further exploration in various fields of chemical science.

References

Application Notes and Protocols for the Utilization of 1,1,1-Tris(chloromethyl)ethane as a Trifunctional Core for Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 1,1,1-Tris(chloromethyl)ethane as a versatile, trifunctional core molecule in the divergent synthesis of dendrimers. Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, are of significant interest in diverse fields such as drug delivery, gene therapy, and materials science.[1][2] The selection of the core molecule is a critical determinant of the final dendrimer's architecture and functionality. This compound offers a readily available and highly reactive scaffold for the construction of dendrimers with a precise three-fold symmetry. This document outlines two distinct, field-proven protocols for the synthesis of poly(ether) and poly(amine) dendrimers, respectively, starting from this trifunctional core. Detailed experimental procedures, including reaction conditions, purification strategies, and characterization techniques, are provided to enable researchers to successfully synthesize and validate their dendritic structures.

Introduction: The Strategic Importance of the Dendrimer Core

Dendrimers are a unique class of synthetic macromolecules characterized by a central core, repeating branched units, and a high density of terminal functional groups.[3][4] The synthesis of these intricate structures can be broadly categorized into two main strategies: the divergent and convergent methods.[1][5] The divergent approach, which is the focus of this guide, begins with a multifunctional core molecule from which dendritic branches are grown outwards in a stepwise manner, generation by generation.[6] This method allows for the rapid construction of high-generation dendrimers.[7]

The choice of the core molecule is of paramount importance as it dictates the initial branching multiplicity and the overall symmetry of the resulting dendrimer. This compound, with its three primary chloride functionalities, serves as an excellent trifunctional core. The high reactivity of the chloromethyl groups towards nucleophilic substitution allows for the facile attachment of a wide variety of branching monomers, making it a versatile starting point for dendrimer synthesis.[8]

This guide will provide detailed protocols for two common and highly useful classes of dendrimers that can be synthesized from a this compound core: poly(ether) dendrimers via Williamson ether synthesis and poly(amine) dendrimers through direct amination.

Physicochemical Properties of this compound

A thorough understanding of the properties of the core molecule is essential for successful dendrimer synthesis.

PropertyValueReference
Chemical Formula C₅H₉Cl₃[9]
Molecular Weight 175.48 g/mol [9]
Appearance White powder[10]
Boiling Point 198-200 °CN/A
Melting Point 43-46 °CN/A
Solubility Soluble in common organic solvents (THF, DCM, Acetone)N/A
CAS Number 1067-09-0[9]

Experimental Section: Divergent Synthesis Protocols

The following protocols detail the divergent synthesis of first-generation (G1) poly(ether) and poly(amine) dendrimers using this compound as the core. These protocols can be iteratively repeated to build higher-generation dendrimers.

Protocol 1: Synthesis of a First-Generation (G1) Poly(ether) Dendrimer

This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[11][12]

Reaction Scheme:

G1_Polyether_Synthesis cluster_reactants Reactants core This compound reaction + core->reaction monomer 3,5-Dihydroxybenzyl alcohol monomer->reaction base K₂CO₃ base->reaction Base solvent Acetone, Reflux solvent->reaction Solvent/Heat product G1 Poly(ether) Dendron reaction->product Williamson Ether Synthesis

Caption: Synthesis of a G1 Poly(ether) Dendron.

Materials:

  • This compound (1.0 eq)

  • 3,5-Dihydroxybenzyl alcohol (3.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (10.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 3,5-dihydroxybenzyl alcohol.

  • Add anhydrous acetone to dissolve the reactants.

  • Add anhydrous potassium carbonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[13]

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the G1 dendrimer.

  • Mass Spectrometry (MALDI-TOF or ESI): To verify the molecular weight of the product.[5][14]

Protocol 2: Synthesis of a First-Generation (G1) Poly(amine) Dendrimer

This protocol utilizes the direct nucleophilic substitution of the chloride groups with a primary amine.

Reaction Scheme:

G1_Polyamine_Synthesis cluster_reactants Reactants core This compound reaction + core->reaction monomer Excess Ethylenediamine monomer->reaction solvent Ethanol, Reflux solvent->reaction Solvent/Heat product G1 Poly(amine) Dendrimer reaction->product Nucleophilic Substitution

Caption: Synthesis of a G1 Poly(amine) Dendrimer.

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine (large excess, e.g., 20 eq)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.

  • Add a large excess of ethylenediamine to the solution.[15]

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethylenediamine and ethanol under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the product by adding a non-solvent like diethyl ether.

  • Filter the precipitate and wash with cold diethyl ether to obtain the purified G1 poly(amine) dendrimer.

  • Further purification can be achieved by dialysis if necessary, especially for higher generations.[16]

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of terminal amine groups.[17]

  • Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight.[18]

Characterization of Dendrimers

The stepwise growth of dendrimers necessitates rigorous characterization at each generation to ensure structural integrity and purity.

Workflow for Dendrimer Characterization:

Dendrimer_Characterization start Synthesized Dendrimer nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr Structural Elucidation ms Mass Spectrometry (MALDI-TOF, ESI) start->ms Molecular Weight Confirmation sec Size Exclusion Chromatography (SEC) start->sec Purity and Polydispersity ftir FT-IR Spectroscopy start->ftir Functional Group Analysis end Verified Dendrimer Structure nmr->end ms->end sec->end ftir->end

Caption: A typical workflow for dendrimer characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of each dendrimer generation.[19][20] 2D NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.

  • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for determining the molecular weight of dendrimers and assessing their monodispersity.[1][21]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of the dendrimer sample.[3][22][23]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups (e.g., ether C-O stretch, amine N-H stretch) in the dendrimer structure.

Applications in Drug Development

Dendrimers synthesized from a this compound core can be functionalized for various applications in drug development. The terminal groups of the dendrimers can be modified to attach targeting ligands, imaging agents, or therapeutic drugs. The well-defined structure and multivalency of dendrimers make them excellent candidates for:

  • Drug Delivery: Encapsulation of hydrophobic drugs within the dendritic core can enhance their solubility and bioavailability.[14]

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and facilitate their delivery into cells.

  • Targeted Drug Delivery: Attachment of specific ligands to the dendrimer surface can direct the drug-dendrimer conjugate to specific cells or tissues, reducing off-target toxicity.

Conclusion

This compound is a highly effective and versatile trifunctional core for the divergent synthesis of a wide range of dendrimers. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize poly(ether) and poly(amine) dendrimers. The ability to precisely control the architecture and surface functionality of these macromolecules opens up numerous possibilities for their application in advanced materials and biomedical research, particularly in the development of novel drug delivery systems.

References

Application of 1,1,1-Tris(chloromethyl)ethane in the Synthesis of Porous Organic Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Porous Organic Polymers

Porous organic polymers (POPs) represent a fascinating class of materials characterized by their robust, covalently linked, and highly porous three-dimensional networks.[1][2] These materials are synthesized from organic building blocks, offering exceptional tunability of their chemical and physical properties. Their high specific surface areas, low densities, and excellent thermal and chemical stability make them prime candidates for a wide array of applications, including gas storage and separation, catalysis, sensing, and environmental remediation.[1][2]

A key strategy in the synthesis of POPs is the use of multifunctional monomers that can act as nodes or linkers to build the extended porous framework. 1,1,1-Tris(chloromethyl)ethane (TCME) has emerged as a particularly valuable building block in this context. Its trifunctional nature, stemming from the three reactive chloromethyl groups attached to a central carbon atom, allows for the creation of highly cross-linked and rigid polymer networks, which is a prerequisite for generating permanent porosity.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of porous organic polymers, with a focus on the underlying chemical principles, detailed experimental protocols, and potential applications of the resulting materials.

Synthetic Strategy: Friedel-Crafts Alkylation as the Cornerstone

The most prevalent method for incorporating this compound into a porous organic polymer network is through the Friedel-Crafts alkylation reaction . This electrophilic aromatic substitution reaction involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.

In the context of POP synthesis, this compound acts as the trifunctional alkylating agent (the "linker" or "node"), while an aromatic compound serves as the comonomer (the "strut"). The reaction proceeds via the formation of a carbocation intermediate from the chloromethyl group, facilitated by the Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride). This carbocation then attacks the electron-rich aromatic ring, forming a new carbon-carbon bond and releasing a proton. The trifunctional nature of TCME ensures that this process repeats, leading to the formation of a highly cross-linked, three-dimensional polymer network.

The choice of the aromatic comonomer is crucial in determining the properties of the final POP. A wide range of aromatic compounds can be employed, from simple molecules like benzene and biphenyl to more complex, pre-functionalized aromatic systems. The geometry and reactivity of the aromatic comonomer directly influence the pore size, surface area, and functionality of the resulting polymer.

Visualizing the Polymerization Process

The following diagram illustrates the conceptual workflow of the Friedel-Crafts alkylation reaction for the synthesis of a porous organic polymer using this compound and a generic aromatic monomer.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Polymerization cluster_product Product TCME This compound (Node) Reaction Friedel-Crafts Alkylation TCME->Reaction Aromatic Aromatic Monomer (Strut) Aromatic->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction POP Porous Organic Polymer Network Reaction->POP

Caption: Friedel-Crafts polymerization workflow.

Experimental Protocol: Synthesis of a TCME-Based Porous Organic Polymer

This section provides a detailed, step-by-step protocol for the synthesis of a porous organic polymer via the Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • This compound (TCME)

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 1 M solution

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen inlet

  • Buchner funnel and filter paper

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Under a nitrogen atmosphere, add anhydrous aluminum chloride (e.g., 5.0 g, 37.5 mmol) to the flask.

    • Add anhydrous dichloromethane (e.g., 50 mL) to the flask and stir the suspension.

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of this compound (e.g., 1.75 g, 10 mmol) and anhydrous benzene (e.g., 2.34 g, 30 mmol) in anhydrous dichloromethane (e.g., 20 mL).

    • Slowly add this solution to the stirred suspension of aluminum chloride over a period of 30 minutes at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent uncontrolled polymerization, which could lead to a non-porous material.

  • Polymerization:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 24 hours under a nitrogen atmosphere with vigorous stirring. Causality Note: The extended reaction time and elevated temperature ensure a high degree of cross-linking, which is essential for the formation of a robust and permanently porous network.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 1 M hydrochloric acid (e.g., 100 mL) to quench the reaction and dissolve the aluminum chloride catalyst.

    • Collect the solid polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with methanol (3 x 50 mL) and water (3 x 50 mL) to remove any unreacted monomers, oligomers, and residual catalyst.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours. Causality Note: Soxhlet extraction is a critical step to ensure the removal of any pore-blocking impurities, which would otherwise lead to a lower measured surface area.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to remove all residual solvents.

    • The final product should be a fine, free-flowing powder.

Characterization and Data Presentation

The successful synthesis of a porous organic polymer is typically confirmed through a series of characterization techniques. The key properties of interest are the porosity and thermal stability of the material.

Key Characterization Techniques:

  • Nitrogen Physisorption at 77 K: This is the most common method to determine the specific surface area (calculated using the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution of the material.[3][4][5]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer and the successful incorporation of the aromatic and alkyl components.

  • Solid-State ¹³C NMR Spectroscopy: This technique provides detailed information about the carbon framework of the polymer.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the polymer particles.

Representative Data for TCME-Based POPs:

The following table summarizes typical properties of porous organic polymers synthesized from this compound and various aromatic comonomers. Note: These are representative values, and the actual properties can vary depending on the specific reaction conditions.

Aromatic ComonomerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (Td5, °C)
Benzene800 - 12000.4 - 0.7~ 350
Biphenyl1000 - 15000.6 - 0.9~ 380
Naphthalene900 - 13000.5 - 0.8~ 370
Thiophene700 - 11000.3 - 0.6~ 340

Applications of TCME-Derived Porous Organic Polymers

The unique properties of porous organic polymers synthesized from this compound make them suitable for a variety of applications.

Gas Sorption and Storage

The high surface area and microporous nature of these materials make them excellent candidates for the storage of gases such as hydrogen and methane. The tunable pore sizes can also be exploited for the selective separation of gases, for instance, CO₂ from flue gas streams. The aromatic framework of the polymer can provide favorable interactions with certain gas molecules, enhancing their adsorption capacity.

Heterogeneous Catalysis

The porous network of these polymers can serve as a robust support for catalytically active species, such as metal nanoparticles or organocatalysts. The high surface area ensures a high dispersion of the active sites, leading to enhanced catalytic activity and selectivity. The insolubility of the polymer allows for easy recovery and reuse of the catalyst, which is a significant advantage over homogeneous catalytic systems.

Adsorption of Organic Pollutants

The hydrophobic nature of the aromatic polymer framework makes these materials effective adsorbents for the removal of organic pollutants from water. The high porosity allows for a large capacity for the uptake of contaminants such as phenols, dyes, and aromatic hydrocarbons.

Conclusion and Future Outlook

This compound is a versatile and effective building block for the synthesis of porous organic polymers with high surface areas and tunable properties. The straightforward and scalable Friedel-Crafts alkylation chemistry provides a robust platform for the creation of these advanced materials. The resulting POPs show great promise in a range of applications, from energy storage and catalysis to environmental remediation. Future research in this area will likely focus on the development of novel aromatic comonomers to introduce specific functionalities into the polymer framework, further expanding the scope of their applications in areas such as drug delivery and chemical sensing.

References

Application Note: Surface Functionalization with 1,1,1-Tris(chloromethyl)ethane for Tripodal Molecular Anchoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tripodal Approach to Stable Surface Architectures

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering and drug delivery to microelectronics and sensor technology.[1] The ability to create robust, well-defined molecular layers on various substrates allows for the tailoring of surface properties such as wettability, biocompatibility, and chemical reactivity.[1] While self-assembled monolayers (SAMs) using single-point attachment chemistries, such as alkanethiols on gold, are well-established, there is a growing interest in multipodal anchoring strategies to enhance the stability and ordering of surface-bound molecules.[2][3][4][5]

This application note details a comprehensive protocol for the functionalization of hydroxylated surfaces using 1,1,1-Tris(chloromethyl)ethane (TCME). This molecule offers a unique tripodal structure, enabling the formation of a stable, three-pronged covalent linkage to the substrate. The three chloromethyl groups provide reactive sites for nucleophilic substitution reactions with surface hydroxyl groups, creating a robust foundation for further chemical modifications or for imparting specific functionalities to the surface.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to create highly stable and well-defined functionalized surfaces.

Chemical Principle: Nucleophilic Substitution for Covalent Surface Grafting

The functionalization of hydroxylated surfaces with this compound is predicated on the principles of nucleophilic substitution, specifically an S(_N)2-type reaction. In this process, the oxygen atom of a surface hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of one of the chloromethyl groups on the TCME molecule.[7][8] This results in the formation of a stable ether linkage and the displacement of a chloride ion as the leaving group. Given the tripodal nature of TCME, this reaction can ideally occur with three neighboring surface hydroxyl groups, resulting in a highly stable, covalently anchored molecule.

The reaction is typically facilitated by a non-nucleophilic base to deprotonate the surface hydroxyl groups, thereby increasing their nucleophilicity and promoting the reaction. The choice of solvent is also critical to ensure the solubility of the reactants and to facilitate the desired reaction pathway.

Experimental Workflow Overview

The overall process for the functionalization of a silicon wafer surface with this compound can be broken down into three key stages: substrate preparation, surface functionalization, and surface characterization. Each of these stages is critical for achieving a well-defined and stable molecular layer.

G cluster_0 Substrate Preparation cluster_1 Surface Functionalization cluster_2 Surface Characterization a Silicon Wafer Cleaning b Surface Hydroxylation (Piranha Treatment) a->b Creation of reactive -OH groups c Reaction with this compound b->c Introduction of tripodal anchor d Rinsing and Curing c->d Removal of unreacted molecules e Contact Angle Goniometry d->e Verification of functionalization f X-ray Photoelectron Spectroscopy (XPS) g Atomic Force Microscopy (AFM)

A high-level overview of the experimental workflow for surface functionalization.

Detailed Experimental Protocols

Protocol 1: Preparation of Hydroxylated Silicon Wafers

This protocol describes the cleaning and hydroxylation of silicon wafers to create a reactive surface for functionalization.

Materials:

  • Silicon wafers

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • 30% Hydrogen Peroxide (H(_2)O(_2))

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers

  • Wafer tweezers

Procedure:

  • Safety Precautions: Piranha solution (a mixture of H(_2)SO(_4) and H(_2)O(_2)) is extremely corrosive and a strong oxidizer. Always handle it inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Piranha Solution Preparation: In a clean glass beaker, slowly and carefully add 1 part 30% H(_2)O(_2) to 3 parts concentrated H(_2)SO(_4). Caution: The solution is highly exothermic and will become very hot.

  • Wafer Cleaning and Hydroxylation: Immerse the silicon wafers in the freshly prepared piranha solution for 15-30 minutes.[2][3] This step removes organic residues and creates a dense layer of hydroxyl (-OH) groups on the surface.

  • Rinsing: Carefully remove the wafers from the piranha solution using wafer tweezers and rinse them extensively with DI water. A common procedure is to rinse them under running DI water for at least 5 minutes, followed by three sequential rinses in beakers of fresh DI water.

  • Drying: Dry the hydroxylated wafers under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The hydroxylated wafers are highly reactive and should be used immediately in the subsequent functionalization step to prevent contamination from the atmosphere.

Protocol 2: Surface Functionalization with this compound

This protocol details the covalent attachment of this compound to the prepared hydroxylated silicon wafers.

Materials:

  • Hydroxylated silicon wafers (from Protocol 1)

  • This compound (TCME)

  • Anhydrous Toluene

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous Isopropanol

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: Place the hydroxylated silicon wafers in a clean, dry reaction vessel. The setup should be under an inert atmosphere (e.g., nitrogen) to prevent the introduction of water, which can interfere with the reaction.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous toluene. A typical concentration is in the range of 1-10 mM. In a separate container, prepare a solution of triethylamine in anhydrous toluene (e.g., 10-50 mM).

  • Reaction: Add the TCME solution to the reaction vessel containing the wafers. Then, add the triethylamine solution. The base will deprotonate the surface hydroxyl groups, activating them for the nucleophilic attack on the chloromethyl groups of TCME.

  • Heating: Heat the reaction mixture to a temperature between 60-80°C and maintain it for 12-24 hours under a nitrogen atmosphere with gentle stirring or agitation. The elevated temperature facilitates the nucleophilic substitution reaction.[9]

  • Rinsing: After the reaction is complete, allow the vessel to cool to room temperature. Remove the functionalized wafers and rinse them sequentially with fresh anhydrous toluene and then anhydrous isopropanol to remove any unreacted TCME and byproducts.

  • Curing: To promote the formation of stable covalent bonds and remove any residual solvent, bake the functionalized wafers in an oven at 110-120°C for 30-60 minutes.

  • Storage: Store the TCME-functionalized wafers in a clean, dry environment, such as a desiccator, until further use or characterization.

Surface Characterization: Validating the Functionalization

Thorough characterization of the modified surface is essential to confirm the successful attachment of this compound and to understand the properties of the newly formed molecular layer.

Contact Angle Goniometry

Contact angle measurements provide a simple yet powerful method to assess the change in surface wettability following functionalization.[7][10][11][12][13] A hydroxylated silicon surface is highly hydrophilic, exhibiting a low water contact angle. After successful functionalization with the nonpolar this compound, the surface is expected to become more hydrophobic, resulting in a significant increase in the water contact angle.

SurfaceExpected Water Contact Angle
Hydroxylated Silicon Wafer< 20°
TCME-Functionalized Wafer70° - 90°
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[14] For TCME-functionalized surfaces, XPS analysis is crucial for confirming the presence of chlorine and for identifying the formation of new chemical bonds.

Expected XPS Signatures:

  • Chlorine (Cl 2p): The presence of a peak in the Cl 2p region (around 200-201 eV for the Cl 2p(_{3/2}) component) is direct evidence of the successful grafting of TCME.[4][15][16]

  • Carbon (C 1s): The C 1s spectrum will show components corresponding to the carbon atoms in the TCME molecule. A peak associated with C-Cl bonds would be expected around 286.5 eV, and a peak for C-C bonds around 285 eV.[16][17]

  • Silicon (Si 2p): Analysis of the Si 2p region can reveal the formation of Si-O-C bonds, although this can be challenging to deconvolve from the dominant Si-O-Si signal of the underlying oxide layer.

The atomic concentrations of chlorine and carbon can be used to estimate the grafting density of the TCME molecules on the surface.[4][6]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize the topography of the functionalized surface at the nanoscale.[1][18][19][20] By comparing the AFM images of the bare hydroxylated substrate with the TCME-functionalized surface, changes in surface roughness and the formation of a molecular layer can be observed. While resolving individual TCME molecules may be challenging, AFM can provide valuable information about the uniformity and quality of the functionalized layer.

Mechanism of Surface Functionalization

The following diagram illustrates the proposed mechanism for the tripodal attachment of this compound to a hydroxylated silicon surface.

Proposed reaction mechanism for tripodal anchoring of TCME.

Applications and Future Directions

The stable, tripodal anchoring of this compound provides a versatile platform for a wide range of applications:

  • Drug Delivery: The exposed methyl group of the anchored TCME can be further functionalized, or the remaining chloromethyl groups (if not all three react with the surface) can be used as points of attachment for drug molecules.

  • Biosensors: The functionalized surface can be modified with biorecognition elements, such as antibodies or enzymes, for the development of highly sensitive and stable biosensors.

  • Polymer Grafting: The chloromethyl groups can serve as initiation sites for surface-initiated polymerization, allowing for the growth of polymer brushes with controlled density and thickness.[8][9][17][21] This can be used to tailor the surface properties for applications such as anti-fouling coatings or controlled cell adhesion.

  • Microelectronics: The formation of well-defined organic layers on silicon is of great interest for the development of next-generation electronic devices.

Future work could involve exploring the functionalization of other hydroxylated substrates, such as glass or metal oxides, and investigating the reactivity of the remaining chloromethyl groups for subsequent chemical transformations.

References

Troubleshooting & Optimization

side reactions and byproducts in 1,1,1-Tris(chloromethyl)ethane chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1,1-Tris(chloromethyl)ethane Chemistry

Welcome to the technical support guide for this compound (TCME). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive tri-functional electrophile. Here, we move beyond simple protocols to explain the why behind the experimental observations, helping you anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding the handling and reactivity of this compound.

Q1: What are the primary modes of reactivity for this compound?

This compound, also known as 1,3-Dichloro-2-(chloromethyl)-2-methylpropane, is an organochlorine compound whose utility stems from the three primary chloromethyl groups attached to a quaternary carbon.[1][2] This unique structure dictates its reactivity, which is dominated by two main pathways:

  • Nucleophilic Substitution (Sₙ2): The three chloromethyl groups are excellent electrophilic sites for a wide range of nucleophiles (e.g., amines, alcohols, thiols).[1] This allows for the construction of neopentyl-core structures with three new functional groups. Due to the primary nature of the carbons, this substitution typically proceeds via an Sₙ2 mechanism.

  • Elimination (E2): In the presence of strong, sterically hindered bases, or at elevated temperatures, TCME can undergo elimination reactions to form alkene byproducts.[1]

Q2: My reaction with a strong base is giving a significant amount of an unexpected, more volatile byproduct. What is it?

This is a classic issue. You are likely observing the formation of 3-chloro-2-(chloromethyl)-1-propene , the product of an E2 elimination reaction. Strong, non-nucleophilic bases preferentially abstract a proton from one of the methyl groups, leading to the concerted expulsion of a chloride anion and the formation of a double bond.

Q3: I am attempting a mono-substitution reaction but am getting a complex mixture of di- and tri-substituted products. How can I improve selectivity?

The three chloromethyl groups have very similar reactivity. Therefore, achieving selective mono-substitution is challenging and often results in a statistical mixture. Key strategies to favor mono-substitution include:

  • Stoichiometric Control: Use the nucleophile as the limiting reagent (e.g., 1.0 equivalent of TCME to <1.0 equivalent of nucleophile).

  • Low Temperature: Conduct the reaction at the lowest feasible temperature to slow down the reaction rate and improve control.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, reducing the chance of a second or third substitution on the same molecule.

Q4: After reacting TCME with aqueous hydroxide, I've isolated a neutral, chlorine-containing byproduct with the formula C₅H₉ClO. What is this species?

You have likely formed 3-(chloromethyl)-3-methyloxetane .[3][4] This occurs via an intramolecular nucleophilic substitution, a variant of the Williamson ether synthesis. Under basic conditions, one of the chloromethyl groups can react with the transiently formed alkoxide from another, leading to a stable, four-membered oxetane ring. This is a common and often overlooked side reaction in aqueous or alcoholic base systems.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low Yield of Desired Substituted Product

Your reaction is not proceeding to completion or is being consumed by side pathways.

start Low Yield of Desired Product c1 Analyze Crude Reaction Mixture (¹H NMR, GC-MS) start->c1 q1 Is unreacted TCME present? c1->q1 q2 Are alkene peaks visible in ¹H NMR (~4.5-5.5 ppm)? q1->q2 No sol1 Cause: Incomplete Reaction Solution: • Increase reaction time/temperature. • Use a more polar aprotic solvent (e.g., DMF, DMSO). • Consider a stronger nucleophile. q1->sol1 Yes q3 Is a C₅H₉ClO byproduct detected by MS? q2->q3 No sol2 Cause: Competing E2 Elimination Solution: • Lower reaction temperature. • Use a less sterically hindered, more nucleophilic base (e.g., K₂CO₃ instead of t-BuOK). • Avoid high concentrations of strong bases. q2->sol2 Yes sol3 Cause: Intramolecular Cyclization Solution: • Use a non-hydroxylic solvent. • Employ a non-hydroxide base (e.g., NaH with an alcohol nucleophile). • Run under strictly anhydrous conditions. q3->sol3 Yes

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product is a Complex, Inseparable Mixture

The desired product is contaminated with byproducts of similar polarity, making purification by column chromatography or crystallization difficult.

  • Cause A: Statistical Mixture of Products

    • Diagnosis: Mass spectrometry of the crude mixture shows masses corresponding to mono-, di-, and tri-substituted products.

    • Solution: To drive the reaction to a single product, a significant excess of one reagent is required.

      • For Tri-substitution: Use at least 3.5 equivalents of the nucleophile and a prolonged reaction time at an elevated temperature.

      • For Mono-substitution: Use TCME as the excess reagent (2-3 equivalents) and add the nucleophile slowly. Be prepared for a challenging chromatographic separation from unreacted starting material.

  • Cause B: Starting Material Impurity

    • Diagnosis: The CoA for your TCME shows <98% purity, or your own analysis (GC, NMR) reveals unknown peaks.

    • Solution: Purify the this compound before use. Vacuum distillation is an effective method.

      • Boiling Point: 89-90 °C at 22 mmHg.[5][6][7]

Part 3: Key Side Reaction Pathways & Mechanisms

Understanding the mechanistic underpinnings of side reactions is crucial for their prevention.

cluster_0 Reaction Conditions cluster_1 Products TCME This compound SubP Desired Substitution Product (Mono-, Di-, or Tri-) TCME->SubP Sₙ2 Path ElimP Elimination Byproduct (Alkene) TCME->ElimP E2 Path CycP Cyclization Byproduct (Oxetane) TCME->CycP Intramolecular Sₙ2 Nu Nucleophile (Nu⁻) Nu->SubP Base Strong Base (B⁻) Base->ElimP OH Aqueous Base (OH⁻) OH->CycP

Caption: Major reaction pathways for this compound.

ConditionFavored PathwayCommon Byproduct(s)Mechanistic Rationale
Strong, Nucleophilic Reagent (e.g., NaN₃, NaCN)Nucleophilic Substitution (Sₙ2)Incomplete substitution productsThe reagent preferentially attacks the electrophilic carbon center.
Strong, Hindered Base (e.g., t-BuOK)Elimination (E2)3-chloro-2-(chloromethyl)-1-propeneSteric bulk prevents nucleophilic attack, favoring proton abstraction.[8][9][10]
High Temperature (>80 °C)Elimination (E2)3-chloro-2-(chloromethyl)-1-propeneElimination has a higher activation energy and is favored entropically at higher temperatures.
Aqueous/Alcoholic Base (e.g., NaOH, KOH)Intramolecular Cyclization3-(chloromethyl)-3-methyloxetaneThe solvent or base can deprotonate an intermediate alcohol, which then acts as an intramolecular nucleophile.

Part 4: Experimental Protocols

Protocol 1: General Method for Minimizing Elimination Byproducts in Substitution Reactions
  • Reagent Selection: Choose a nucleophile that is significantly more nucleophilic than basic. If a base is required, use a weak, non-hindered base such as K₂CO₃ or Cs₂CO₃.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, acetonitrile) to promote the Sₙ2 pathway.

  • Temperature Control: Set up the reaction in a flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Cool the vessel to 0 °C using an ice bath.

  • Reaction Execution: Dissolve the this compound in the chosen solvent.

  • Slow Addition: Add the nucleophile (and base, if separate) dropwise or in small portions over an extended period (e.g., 1-2 hours) to maintain a low concentration of the basic species.

  • Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or GC-MS. Avoid heating unless the reaction is stalled.

  • Workup: Quench the reaction with a mild acid or water once complete, and proceed with standard extraction and purification.

Protocol 2: Qualitative Analysis for Oxetane Byproduct (C₅H₉ClO)
  • TLC Analysis:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Elute with a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).

    • The oxetane byproduct is typically less polar than tri-substituted alcohol products but more polar than the starting TCME. It will often appear as a new, distinct spot.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the crude product.

    • Diagnostic Peaks for 3-(chloromethyl)-3-methyloxetane: Look for two characteristic doublets in the 4.0-4.5 ppm region, corresponding to the two diastereotopic protons of the oxetane ring (-O-CH₂-). The chloromethyl group protons will appear as a singlet around 3.6 ppm, and the methyl group as a singlet around 1.3 ppm.

References

Technical Support Center: Managing the Reactivity of 1,1,1-Tris(chloromethyl)ethane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,1-Tris(chloromethyl)ethane (TCME). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during synthesis. As a versatile tripodal building block, TCME's unique structure offers significant advantages but also presents specific reactivity challenges. This guide provides in-depth, field-proven advice in a direct question-and-answer format.

Section 1: Fundamental Properties and Safe Handling

This section covers the essential characteristics of this compound and the necessary precautions for its safe use in a laboratory setting.

Q1: What are the key structural features and physical properties of this compound?

This compound, also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a halogenated hydrocarbon with the chemical formula C₅H₉Cl₃.[1] Its defining feature is a quaternary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups.[2] This "tripodal" or "trityl-like" arrangement is central to its utility in synthesis, allowing it to act as a scaffold for creating molecules with C₃ symmetry.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 1067-09-0 [1]
Molecular Formula CH₃C(CH₂Cl)₃ [3]
Molecular Weight 175.48 g/mol [1]
Appearance White powder or colorless liquid [4][5]
Melting Point 18 °C [3]
Boiling Point 85-87 °C at 14 mmHg [3]
Density 1.271 g/cm³ [3]

| Flash Point | 86 °C (187 °F) |[3] |

Q2: What are the primary hazards and essential safety precautions for handling this reagent?

This compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and respiratory irritation.[2][6] Safe handling is paramount to avoid exposure.

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, protective gloves, and a lab coat.[8]

  • Handling: Avoid contact with skin and eyes.[1] After handling, wash hands and any exposed skin thoroughly.[6] Prevent the buildup of electrostatic charge and keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[1][7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][7] It is advisable to store it under an inert atmosphere.[7]

  • In Case of Fire: Use carbon dioxide, dry chemical, or foam to extinguish fires. Do not use a water jet.[1][6] Heating may cause containers to explode, and thermal decomposition can generate toxic hydrogen chloride gas and carbon oxides.[1][5]

Section 2: Navigating Synthesis and Reaction Control (FAQs)

This section addresses common questions regarding the synthetic use of TCME, focusing on its primary mode of reactivity: nucleophilic substitution.

Q3: What is the principal mechanism governing the reactivity of the chloromethyl groups?

The reactivity of this compound is dominated by nucleophilic substitution .[2] The significant difference in electronegativity between the carbon and chlorine atoms creates a polar C-Cl bond. This polarity induces a partial positive charge (δ+) on the carbon atom, making it an electrophilic center susceptible to attack by nucleophiles.[9][10]

The reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism , especially with primary alkyl halides like the chloromethyl groups in TCME.[11]

Q4: I am planning a substitution reaction. How does the choice of nucleophile affect the reaction outcome?

The versatility of TCME stems from its ability to react with a wide range of nucleophiles.[2] The choice of nucleophile directly dictates the functional groups that will be installed on the tripodal scaffold.

  • Hard Nucleophiles (e.g., R-O⁻, R-NH₂): Alkoxides and amines readily displace the chloride to form tris-ethers and tris-amines, respectively. These are fundamental reactions for creating tripodal ligands.[2]

  • Soft Nucleophiles (e.g., R-S⁻, R₂P⁻): Thiolates and phosphides are excellent nucleophiles for these systems, leading to the synthesis of important ligands like 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos).[12][13] The synthesis of triphos is a classic example, involving the reaction of TCME with sodium diphenylphosphide.[13]

  • Carbon Nucleophiles (e.g., CN⁻, Grignard reagents): Cyanide can be used to introduce nitrile groups, while organometallic reagents can facilitate cross-coupling reactions to form new C-C bonds.[2][10]

Q5: How do I select the optimal solvent and temperature for a substitution reaction with TCME?

Solvent and temperature are critical parameters for controlling the reaction, primarily by influencing the balance between the desired substitution (Sₙ2) and the undesired elimination (E2) pathways.

  • Solvent Selection: For Sₙ2 reactions, polar aprotic solvents are generally preferred. Solvents like DMF, DMSO, or acetone can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it highly reactive. Protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature Control: Higher temperatures tend to favor elimination over substitution. Therefore, it is often best to start reactions at a lower temperature (e.g., room temperature or slightly above) and only apply heat if the reaction is sluggish. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal temperature that maximizes product formation without promoting side reactions.

Section 3: Troubleshooting Guide for Common Synthetic Issues

Even with careful planning, challenges can arise. This section provides solutions to specific problems you might encounter.

Q6: My reaction yield is low. What are the likely causes and how can I improve it?

Low yield is a common issue and can stem from several factors:

  • Incomplete Reaction: The C-Cl bond is relatively strong compared to C-Br or C-I bonds, which means chloroalkanes are the least reactive of the haloalkanes in substitution reactions.[14][15]

    • Solution: Increase the reaction time or moderately increase the temperature. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the nucleophile in the organic phase.

  • Steric Hindrance: The neopentyl-like core of TCME can create steric congestion, particularly when trying to achieve complete tris-substitution with bulky nucleophiles.

    • Solution: If possible, use a less bulky nucleophile. Alternatively, increasing the reaction temperature may help overcome the activation energy barrier, but this must be balanced against the risk of side reactions.

  • Side Reactions: The primary competing reaction is elimination, which is favored by strong, sterically hindered bases and high temperatures.[2]

    • Solution: Use a strong but non-hindered base/nucleophile. If your nucleophile is also a strong base (e.g., an alkoxide), use the corresponding alcohol as the solvent to suppress elimination. Keep the temperature as low as feasible.

Q7: I am observing a mixture of mono-, di-, and tri-substituted products. How can I drive the reaction to completion for the tris-substituted product?

Achieving complete tris-substitution can be challenging due to statistical effects and decreasing reactivity as more bulky groups are added.

  • Stoichiometry: Use a molar excess of the nucleophile (e.g., 3.3 to 4.0 equivalents) to push the equilibrium towards the fully substituted product.

  • Reaction Time and Temperature: As noted above, allow for sufficient reaction time. A moderate increase in temperature towards the end of the reaction can help substitute the final, most sterically hindered chloride.

  • Purification Strategy: Complete separation of the product mixture can be difficult. Careful column chromatography or fractional crystallization are the most common methods.[16] It may be more efficient to accept a mixture and focus on a robust purification protocol.

Q8: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination side reaction?

Elimination (E2) is a major competitive pathway, especially when using basic nucleophiles. The diagram below illustrates the competition between the desired Sₙ2 pathway and the undesired E2 pathway.

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

Strategies to Minimize Elimination:

  • Choice of Base/Nucleophile: Use a nucleophile that is a weak base, if possible (e.g., I⁻, Br⁻, RS⁻, CN⁻). If a strong base is required (e.g., RO⁻), use the least sterically hindered option (e.g., methoxide over tert-butoxide).

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

  • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) which enhances the rate of Sₙ2 relative to E2.

Section 4: Advanced Applications
Q9: How is this compound used in the synthesis of tripodal ligands for coordination chemistry?

The C₃ symmetric structure of TCME makes it an ideal precursor for synthesizing tripodal ligands, which are crucial in coordination chemistry and catalysis.[2][17] These ligands can coordinate to a metal center through three donor atoms, creating a specific and often rigid coordination environment that can stabilize unusual oxidation states or geometries.[18][19]

A prime example is the synthesis of 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos) . This is achieved by reacting TCME with three equivalents of a diphenylphosphide salt (e.g., NaPPh₂ or KPPh₂).[13] The resulting triphos ligand is a versatile chelating agent used in homogeneous catalysis.[13] Similar strategies are used to synthesize tripodal ligands with nitrogen or sulfur donors for various applications in materials science and drug development.[12][18]

References

Technical Support Center: A Guide to Preventing Polymerization of 1,1,1-Tris(chloromethyl)ethane (TCME) During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,1,1-Tris(chloromethyl)ethane (TCME), also known as 1,3-Dichloro-2-(chloromethyl)-2-methylpropane, is a highly reactive trifunctional electrophile valuable as a chemical intermediate in organic synthesis and polymer chemistry.[1][2] Its utility stems from the three reactive chloromethyl groups attached to a single quaternary carbon.[1] However, this high reactivity also presents a significant challenge: the propensity for unwanted polymerization during storage. This guide provides an in-depth technical overview of the causes of TCME instability and offers robust troubleshooting and preventative protocols to ensure its integrity from receipt to use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common urgent queries received by our technical support team.

Q1: I've opened my bottle of TCME and found a white solid or that the liquid has become very thick. What happened? A: You are observing the result of polymerization. TCME can undergo self-condensation, especially in the presence of certain catalysts, forming a solid or viscous polymer. The product is no longer pure TCME and should be handled as potentially hazardous waste.

Q2: Why has my previously clear TCME solution turned yellow or brown? A: Discoloration and an increase in viscosity are early warning signs of degradation and the onset of polymerization. This is often caused by the formation of acidic impurities, such as hydrochloric acid (HCl), which can catalyze the polymerization process.[3] This degradation is accelerated by exposure to moisture, air, light, and heat.

Q3: What are the primary triggers for TCME polymerization during storage? A: The most significant trigger is contamination with Lewis acids.[4] These can be introduced from metal spatulas or, more commonly, can form from the slow reaction of TCME with microscopic amounts of moisture or from corrosion of an improper storage container.[3][5] Elevated temperatures and exposure to light can also initiate or accelerate the process.

Q4: Can I still use TCME that shows slight discoloration or viscosity changes? A: We strongly advise against it. The presence of oligomers and acidic byproducts can make stoichiometric calculations impossible and introduce unpredictable side reactions in your experiments. For the integrity of your research, use only TCME that is a clear, colorless liquid.

Q5: What is the ideal storage temperature for TCME? A: TCME should be stored in a cool, dry, and dark place.[6][7] A standard laboratory refrigerator (2-8°C) is suitable. Since its melting point is 18°C, it may be solid when removed from cold storage; allow it to warm to room temperature slowly before use.[6][8][9] Do not apply heat to melt it quickly.

Section 2: The Science of Prevention: Understanding the Polymerization Mechanism

The primary pathway for TCME polymerization is understood to be a Lewis acid-catalyzed cationic polymerization . This process is initiated by substances that can accept an electron pair, most notably metal halides or strong protic acids.

Mechanism Breakdown:

  • Initiation: A Lewis acid (e.g., FeCl₃, AlCl₃, or even trace HCl) interacts with one of the chloromethyl groups on a TCME molecule. This polarizes and weakens the C-Cl bond, leading to its cleavage and the formation of a tertiary carbocation. This carbocation is the reactive species that initiates polymerization.[4]

  • Propagation: The newly formed carbocation is a potent electrophile. It will rapidly attack a chloromethyl group on another TCME monomer. This reaction forms a new carbon-carbon bond and regenerates the carbocation at the end of the growing chain, allowing the process to repeat and propagate.

  • Termination: The chain reaction can terminate in several ways, such as by reacting with a trace nucleophile (like water) or through rearrangement. However, in a relatively pure system, the chains can grow quite long, leading to high molecular weight polymers.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_result Result TCME1 TCME Monomer CH₃C(CH₂Cl)₃ Carbocation Reactive Carbocation [CH₃C(CH₂Cl)₂CH₂]⁺ TCME1->Carbocation Chloride abstraction LA Lewis Acid (e.g., AlCl₃) LA->Carbocation Dimer Growing Polymer Chain (Dimer Carbocation) Carbocation->Dimer Electrophilic attack LA_complex [AlCl₄]⁻ TCME2 Another TCME Monomer TCME2->Dimer Polymer Insoluble Polymer [-CH₂-C(CH₃)(CH₂Cl)-]n Dimer->Polymer Further Propagation

Caption: Lewis acid-catalyzed cationic polymerization of TCME.

Key Contributing Factors to Avoid:

  • Moisture: Water can hydrolyze the C-Cl bonds to generate HCl, a potent catalyst.

  • Metals: Contact with reactive metals like aluminum, iron, or zinc can lead to the formation of metal halide Lewis acids.[5]

  • Heat & Light: Both provide energy that can accelerate the rate of degradation and polymerization.[3]

Section 3: Troubleshooting Guide: Diagnosing and Responding to Polymerization

Symptom Potential Cause(s) Immediate Action Root Cause Analysis & Prevention
Clear liquid has turned yellow/brown Initial degradation; formation of acidic impurities.1. Cease using the reagent. 2. Move to a well-ventilated fume hood. 3. Check for pressure buildup before opening.Review storage conditions. Was it exposed to light or heat? Was the cap properly sealed? Implement storage protocol in Section 4.
Increased viscosity or gel formation Moderate polymerization (oligomerization).1. DO NOT USE. 2. Isolate the container in a secondary containment unit. 3. Label as "Suspected Polymerization - Do Not Use".Likely prolonged improper storage or significant contamination. Check purchase and opening dates. Dispose of the material according to institutional guidelines.
Solid white precipitate has formed Advanced polymerization.1. DO NOT ATTEMPT TO DISSOLVE OR USE. 2. Handle the container with extreme care. 3. Consult with your institution's Environmental Health & Safety (EHS) office for disposal.Severe contamination or failure of storage conditions. Review all handling procedures. Was a metal spatula used? Was the bottle left open?

Section 4: Protocol for Optimal Long-Term Storage of TCME

This protocol is designed to be a self-validating system. By controlling these variables, you actively prevent the initiation of polymerization.

Container and Environment
  • Primary Container: Use the original manufacturer's amber glass bottle. If transferring is necessary, use only clean, dry amber glass bottles with PTFE-lined caps.

  • Atmosphere: TCME is sensitive to air and moisture.[10] Storage under an inert atmosphere (Nitrogen or Argon) is critical for long-term stability.

  • Temperature: Store at 2-8°C in a designated, well-ventilated chemical storage refrigerator.[6]

  • Light: Keep away from all sources of direct light.

Inert Gas Blanketing Workflow

G start Start: Prepare to access TCME setup Set up in Fume Hood (TCME, inert gas line, septum/cap) start->setup puncture Puncture cap with inlet and outlet needles setup->puncture purge Gently purge headspace with inert gas (N₂ or Ar) for 1-2 minutes puncture->purge withdraw Withdraw required amount via syringe while maintaining positive gas pressure purge->withdraw remove Remove syringe and needles withdraw->remove seal Immediately seal cap tightly and wrap with Parafilm® remove->seal store Return to cold, dark storage (2-8°C) seal->store end_op End store->end_op

Caption: Workflow for handling TCME under an inert atmosphere.

Chemical Stabilization

For researchers synthesizing or purifying TCME in-house, or for those wishing to extend the shelf-life of a commercial product, adding a dual-stabilizer system is highly recommended. This approach targets the two primary degradation pathways.

Stabilizer Type Function Examples Recommended Concentration
Acid Scavenger Neutralizes trace HCl formed from hydrolysis or degradation, preventing acid-catalyzed polymerization.[11]Diallylamine[3], Triethylamine, N,N-Diisopropylethylamine (Hünig's base)0.01 - 0.1% w/w
Radical Inhibitor Prevents decomposition initiated by free radicals, which can be formed by light or heat.Butylated hydroxytoluene (BHT), p-tertiary-amylphenol[12]0.01 - 0.1% w/w
Step-by-Step Protocol for Adding Stabilizers
  • Preparation: Perform all steps in a fume hood under an inert atmosphere.

  • Stock Solutions: Prepare 1% (w/w) stock solutions of the chosen acid scavenger and radical inhibitor in a dry, inert solvent like anhydrous toluene.

  • Calculation: Calculate the volume of each stock solution needed to achieve the desired final concentration in your volume of TCME.

  • Addition: Using a clean, dry glass syringe, add the calculated volume of the acid scavenger stock solution to the TCME. Swirl gently to mix.

  • Second Addition: Using a new clean, dry syringe, add the calculated volume of the radical inhibitor stock solution. Swirl gently to mix.

  • Final Steps: Purge the headspace of the container with inert gas, seal tightly, and store as described in section 4.1.

By implementing these rigorous storage and handling protocols, researchers can significantly mitigate the risk of this compound polymerization, ensuring reagent integrity and the success of their scientific endeavors.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tris(chloromethyl)ethane (TCME) is a highly versatile tripodal building block, prized for its ability to serve as a scaffold for synthesizing complex molecules, including tripod ligands and cross-linking agents.[1] Its unique structure, featuring three primary chloromethyl groups attached to a quaternary carbon center, provides a rigid and well-defined core. However, this same neopentyl-like structure presents distinct synthetic challenges that can frequently lead to lower-than-expected yields.

This technical support guide provides researchers, scientists, and drug development professionals with a systematic framework for diagnosing and resolving common issues encountered during reactions with TCME. By understanding the underlying chemical principles, you can optimize your reaction conditions to favor the desired product formation and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields when using this compound in nucleophilic substitution reactions?

A1: The most common cause is the inherent competition between the desired bimolecular nucleophilic substitution (S(_N)2) pathway and a competing bimolecular elimination (E2) side reaction.[2][3] As a primary halide, TCME is a good substrate for S(_N)2 reactions. However, the use of strong or sterically hindered bases can promote the E2 mechanism, leading to the formation of alkene byproducts instead of the desired substituted product. Steric hindrance from the bulky quaternary center can also slow the S(_N)2 reaction rate, allowing more time for side reactions to occur.[4]

Q2: I am observing a mixture of mono-, di-, and trisubstituted products. How can I improve the selectivity for the fully substituted compound?

A2: Achieving complete trisubstitution requires overcoming statistical probability and potentially decreasing reactivity at the remaining sites as bulky nucleophiles are added. To drive the reaction to completion, it is crucial to use a sufficient excess of both the nucleophile and the base (if required for deprotonation). Typically, a minimum of 3.3 to 4.0 equivalents of the nucleophile and a corresponding amount of base are recommended to ensure all three chloromethyl groups react. Increasing the reaction temperature and extending the reaction time can also help achieve full substitution.

Q3: Can this compound undergo hydrolysis, and how can I prevent it?

A3: Yes, TCME is susceptible to hydrolysis, where water acts as a nucleophile to replace the chloride ions, forming the corresponding trialcohol (1,1,1-Tris(hydroxymethyl)ethane).[5][6] This is particularly problematic in the presence of base or at elevated temperatures. To prevent hydrolysis, it is imperative to use anhydrous (dry) solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q4: Which reaction mechanism, S(_N)1 or S(_N)2, is dominant for TCME?

A4: The S(_N)2 mechanism is strongly favored. TCME is a primary alkyl halide, and primary substrates are poor candidates for the S(_N)1 mechanism because the formation of a primary carbocation is energetically unfavorable.[7][8] The primary challenge is not a competing S(_N)1 pathway, but rather the competing E2 elimination reaction.[4]

Troubleshooting Guide: A Systematic Approach to Low Yields

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Issue 1: Low Yield with Significant Alkene Byproduct Formation (E2 Elimination)

The formation of an unsaturated byproduct is a clear indicator that the E2 elimination pathway is competing with your desired S(_N)2 substitution. This is especially common when using strong, bulky bases.

Causality: The E2 reaction involves a base abstracting a proton from the carbon adjacent to the leaving group, in concert with the departure of the leaving group to form a double bond.[2] Conditions that favor this pathway over S(_N)2 include the use of sterically hindered bases, high temperatures, and protic solvents that can stabilize the transition state.

G cluster_start Reactants cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) TCME TCME (R-CH₂-Cl) SN2_TS Sₙ2 Transition State TCME->SN2_TS Attack at C E2_TS E2 Transition State TCME->E2_TS Abstraction of H⁺ Nuc Nucleophile / Base (Nu:⁻) Nuc->SN2_TS Nuc->E2_TS SN2_Product Desired Product (R-CH₂-Nu) SN2_TS->SN2_Product Cl⁻ leaves E2_Product Alkene Byproduct (R=CH₂) E2_TS->E2_Product Cl⁻ leaves

Caption: Competing S(_N)2 and E2 reaction pathways for TCME.

To favor the S(_N)2 pathway, reaction parameters must be carefully selected. The table below summarizes the optimal conditions.

ParameterFavors S(N)2 (Substitution)Favors E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., NaN₃, NaCN, RS⁻)Strong, bulky base (e.g., t-BuOK, LDA)Bulky bases are sterically hindered from attacking the carbon atom, making proton abstraction more likely.[4]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Polar Protic (e.g., Ethanol, Water)Aprotic solvents enhance nucleophilicity and do not solvate the nucleophile as strongly as protic solvents.
Temperature Lower to moderate temperature (e.g., 25-60 °C)Higher temperature (e.g., >80 °C)Elimination reactions have a higher activation energy and are more favored at elevated temperatures.

This protocol illustrates the use of a good nucleophile with low basicity to minimize elimination.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Reagent Addition: Add sodium azide (NaN₃, 3.3 eq) to the stirred solution. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS to confirm the disappearance of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into an equal volume of water and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Issue 2: Reaction is Sluggish or Fails to Reach Completion

If you observe significant amounts of unreacted starting material even after an extended period, the reaction rate is likely the issue.

Causality: The neopentyl-like structure of TCME, while having primary chlorides, presents considerable steric hindrance around the reaction center. This bulkiness can slow the approach of the nucleophile, leading to a sluggish S(_N)2 reaction. Additionally, the carbon-chlorine bond is moderately strong compared to carbon-bromine or carbon-iodine bonds, requiring sufficient energy to break.[7]

G start Low Conversion Detected (TLC, GC-MS, NMR) check_temp Is reaction at room temp? start->check_temp check_nuc Is nucleophile weak or bulky? check_temp->check_nuc No solution_heat ACTION: Increase temp to 50-80 °C. Extend reaction time. check_temp->solution_heat Yes check_solvent Is a protic solvent being used? check_nuc->check_solvent No solution_nuc ACTION: Switch to a stronger, less hindered nucleophile. check_nuc->solution_nuc Yes check_catalyst Is an additive being used? check_solvent->check_catalyst No solution_solvent ACTION: Switch to polar aprotic solvent (DMF, DMSO). check_solvent->solution_solvent Yes solution_catalyst ACTION: Add catalytic NaI or KI (0.1 eq). check_catalyst->solution_catalyst No end_node Re-evaluate Reaction check_catalyst->end_node Yes solution_heat->end_node solution_nuc->end_node solution_solvent->end_node solution_catalyst->end_node

Caption: A systematic workflow for troubleshooting incomplete reactions.

  • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can provide the necessary activation energy to overcome steric barriers and increase the reaction rate.

  • Use a More Reactive Nucleophile: If possible, switch to a stronger or less sterically hindered nucleophile.

  • In Situ Halide Exchange (Finkelstein Reaction): Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (e.g., 0.1 eq) can significantly accelerate the reaction. The iodide ion is an excellent nucleophile that first displaces the chloride to form the more reactive 1,1,1-Tris(iodomethyl)ethane intermediate in situ. The desired nucleophile then displaces the iodide, which is a superior leaving group.

  • Use a Phase-Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.

Issue 3: Difficulty Achieving Complete Trisubstitution

Obtaining a low yield of the desired trisubstituted product, with significant amounts of mono- and di-substituted intermediates remaining, is a common stoichiometric challenge.

Causality: The reaction of the three chloromethyl groups is a stepwise process. As each chloride is substituted, the steric bulk around the TCME core increases, which can decrease the reactivity of the remaining sites. Furthermore, unless a sufficient excess of the nucleophile is present, the reaction may stall due to the depletion of the reagent.

The key to driving the reaction to completion is to use a significant excess of the nucleophile and, if applicable, the base.

Target ProductRecommended TCME : Nucleophile RatioRecommended Base Ratio (if needed)Key Considerations
Mono-substituted 1 : 0.90.9 eqUse of a sub-stoichiometric amount of nucleophile is critical. Separation will be challenging.
Di-substituted 1 : 2.22.2 eqWill likely produce a mixture. Requires careful monitoring and chromatographic separation.
Tri-substituted 1 : 3.5 - 4.0 3.5 - 4.0 eq A significant excess is required to overcome statistical distributions and drive the reaction to completion.

This protocol for synthesizing the well-known "triphos" ligand demonstrates the use of excess nucleophile to achieve full substitution.[9]

  • Nucleophile Preparation: In a flame-dried flask under argon, prepare sodium diphenylphosphide by reacting diphenylphosphine with a strong base like sodium metal in anhydrous THF or by purchasing a commercially available solution.

  • Reaction: Cool the solution of sodium diphenylphosphide (≥ 3.1 eq) to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 1 hour.

  • Execution: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by adding degassed water. Extract the product into an organic solvent like toluene.

  • Purification: Wash the organic layer with degassed brine, dry over Na₂SO₄, and remove the solvent under vacuum. The resulting solid can be purified by crystallization from a solvent like ethanol.

References

Technical Support Center: Scale-Up of Reactions with 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tris(chloromethyl)ethane (TCME) is a valuable trifunctional electrophile, serving as a pivotal building block for synthesizing complex molecules such as tripodal ligands, crosslinking agents, and star polymers. Its three primary chloride groups offer a versatile platform for sequential nucleophilic substitution reactions. However, transitioning these reactions from the laboratory bench to a pilot or production scale introduces a unique set of challenges. Issues related to reaction control, selectivity, product purity, and safety become magnified and require a systematic approach to overcome.

This guide is structured as a technical support center, providing field-proven insights and troubleshooting advice in a direct question-and-answer format. It is designed for researchers, chemists, and process engineers to navigate the complexities of scaling up reactions involving this reactive intermediate.

Section 1: Reaction Control & Exotherm Management

The simultaneous reaction of three electrophilic centers makes heat management a primary concern during scale-up. Nucleophilic substitution reactions are often exothermic, and the potential for a thermal runaway is a significant safety hazard.[1][2][3][4]

Q1: My reaction shows a dangerous exotherm upon addition of the nucleophile at scale. How can I control it?

A1: This is the most critical scale-up challenge. The rate of heat generation increases with the volume of the reactants (a cubic function), while the ability to remove heat only increases with the surface area of the reactor (a square function).[1] This mismatch means a reaction that is easily managed in a 1 L flask can become uncontrollable in a 100 L reactor.

Causality & Troubleshooting:

  • Problem: Rapid, simultaneous reaction at all three chloromethyl sites.

  • Solution 1: Control the Addition Rate. The most effective method is to control the concentration of the limiting reagent. Instead of adding the nucleophile all at once, implement a controlled, semi-batch addition. This allows the reactor's cooling system to keep pace with the heat being generated.

  • Solution 2: Initial Dilution. Increasing the initial solvent volume can increase the overall heat capacity of the system, buffering the temperature spike. However, this may decrease reaction rates and increase processing time and cost.

  • Solution 3: Lower Initial Temperature. Start the reaction at a lower temperature than the target setpoint. The initial exotherm will raise the temperature towards the desired range, reducing the overall cooling demand.

A robust process safety assessment should be conducted to determine the Maximum Temperature of the Synthesis Reaction (MTSR), which predicts the peak temperature in a cooling failure scenario.[4]

Q2: How do I determine a safe addition rate for my nucleophile during scale-up?

A2: This must be determined experimentally. Start with a lab-scale reaction calorimeter (RC1) to measure the heat flow under various addition rates. This data is essential for modeling the thermal behavior at a larger scale. A conservative starting point for scale-up is to maintain the same "addition time to reaction volume" ratio that was proven safe in the lab, but this must be verified at each stage.

Section 2: Selectivity & Byproduct Formation

A key challenge with a trifunctional substrate like TCME is controlling the degree of substitution. Achieving the desired trisubstituted product exclusively is difficult, and mixtures of mono-, di-, and trisubstituted products are common.

Q1: My reaction stalls after di-substitution, and I cannot achieve a high yield of the trisubstituted product. What is happening?

A1: This is a classic case of kinetic versus thermodynamic control, compounded by steric and electronic effects.[5][6][7]

Causality & Troubleshooting:

  • Kinetics: The first substitution is typically the fastest as there is no steric hindrance and the substrate is at its highest concentration. The second substitution is slower, and the third is the slowest due to increasing steric bulk around the remaining reactive site and potential electronic deactivation.

  • Solution 1: Increase Reaction Temperature & Time. To overcome the higher activation energy of the final substitution, you may need to increase the reaction temperature and prolong the reaction time. This pushes the reaction towards thermodynamic control, favoring the formation of the more stable, fully substituted product.[7]

  • Solution 2: Use a Molar Excess of the Nucleophile. Using a significant excess (e.g., 3.3 to 4.0 equivalents) of the nucleophile can drive the reaction to completion through Le Châtelier's principle. However, this complicates downstream purification.

  • Solution 3: Change the Base/Solvent System. The choice of solvent can dramatically affect nucleophilicity. Switching to a polar aprotic solvent like DMF or DMSO can enhance the strength of the nucleophile and promote complete substitution.[8][9]

Q2: I am observing significant amounts of an alkene byproduct. How can I prevent this?

A2: You are encountering a competing E2 elimination reaction, a common side reaction in Williamson ether synthesis and other substitutions involving strong bases.[8][10] The nucleophile is acting as a base, abstracting a proton from the methyl group, leading to the elimination of HCl.

Causality & Troubleshooting:

  • Problem: The nucleophile has significant basicity.

  • Solution 1: Control Temperature. Lower reaction temperatures generally favor the SN2 pathway over E2.[8]

  • Solution 2: Choose a Less Basic Nucleophile (if possible). If the application allows, select a nucleophile with lower basicity (e.g., using an azide or a soft phosphine nucleophile instead of a hard alkoxide).

  • Solution 3: Modify the Base. If you are generating the nucleophile in situ (e.g., deprotonating an alcohol to form an alkoxide), use a non-nucleophilic, sterically hindered base. However, for TCME, the primary issue is typically the basicity of the substituting agent itself.

Parameter To Favor Trisubstitution (SN2) To Minimize Elimination (E2)
Temperature Higher (to overcome final activation energy)Lower (E2 has higher activation energy)
Nucleophile Molar Excess, High NucleophilicityLower Basicity
Solvent Polar Aprotic (e.g., DMF, DMSO)Polar Aprotic often preferred
Reaction Time LongerAs short as possible once SN2 is complete

Table 1: Balancing reaction conditions to maximize desired product formation.

Section 3: Work-up & Product Purification

Purifying the target trisubstituted product from a complex mixture of intermediates, unreacted starting materials, and byproducts is a major scale-up hurdle.

Q1: My crude product is a complex mixture containing residual starting material, mono-, and di-substituted intermediates. How can I effectively purify my trisubstituted product at scale?

A1: Large-scale purification requires moving away from laboratory techniques like column chromatography towards more scalable methods like recrystallization, extraction, and precipitation.

Causality & Troubleshooting:

  • Problem: Similar polarity and physical properties of the desired product and impurities.

  • Solution 1: Optimized Recrystallization. This is often the most powerful tool. A systematic solvent screening is essential. The goal is to find a solvent system where the desired trisubstituted product has low solubility at a cold temperature, while the impurities remain in solution. As detailed in the purification of 1,1,1-tris(4-hydroxyphenyl)ethane, a multi-step process involving washing, dissolving in a good solvent (like methanol), and then precipitating with an anti-solvent (like water) can be highly effective.[5][6][7]

  • Solution 2: Extractive Work-up. If the impurities have different acidic or basic properties, an acid-base extraction can be used. For example, if unreacted phenol is an impurity, it can be removed by washing the organic phase with an aqueous base.

  • Solution 3: Impurity Scavenging. Sometimes, impurities like color bodies can be removed by treating the crude product solution with activated carbon before crystallization.[6][7] The use of reducing agents like sodium borohydride or sodium sulfite can also be employed to decolorize the product by reducing colored impurities.[6][7]

Example Protocol: Purification of a Crude Trisubstituted Product

This protocol is adapted from established methods for purifying tris(hydroxyphenyl)ethane derivatives and can be generalized.[6][11]

  • Initial Wash: Wash the crude solid reaction mixture with a solvent in which the product is poorly soluble but impurities are moderately soluble. This removes bulk, unreacted starting materials.

  • Dissolution: Dissolve the washed crude material in a minimal amount of a "good" solvent (e.g., methanol, acetone) at an elevated temperature.

  • Decolorization (Optional): Add 1-2% w/w of activated carbon to the solution and stir for 30-60 minutes at temperature. Filter the hot solution through a bed of celite to remove the carbon.

  • Crystallization/Precipitation: Slowly add a pre-heated "anti-solvent" (e.g., water, heptane) to the hot, clear filtrate until the solution becomes faintly turbid.

  • Cooling & Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.

  • Filtration & Drying: Collect the solid product by filtration, wash the filter cake with cold anti-solvent, and dry under vacuum.

Section 4: Phase-Transfer Catalysis (PTC) for Enhanced Performance

When reacting TCME with a nucleophile from an inorganic salt (e.g., NaN3, KCN, NaSPh), the mutual insolubility of the organic substrate and the inorganic salt leads to extremely slow reaction rates. Phase-Transfer Catalysis is an essential technique to overcome this at scale.[12][13]

Q1: My reaction with an inorganic salt is extremely slow, even at high temperatures. How can PTC help?

A1: PTC facilitates the reaction by transporting the nucleophilic anion from the aqueous or solid phase into the organic phase where the TCME resides. A catalytic amount of a phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the nucleophile, enabling it to dissolve in the organic phase and react.

Benefits of PTC at Scale:

  • Increased Reaction Rates: Dramatically accelerates the reaction, reducing batch times.

  • Milder Conditions: Allows reactions to proceed at lower temperatures, which can improve selectivity and reduce byproduct formation.[12]

  • Eliminates Anhydrous Solvents: Enables the use of aqueous solutions or solid salts, avoiding the cost and hazard of expensive, anhydrous polar aprotic solvents.[13]

Workflow for Implementing PTC

Caption: Phase-Transfer Catalysis (PTC) Cycle.

Section 5: Safety and Handling at Scale

This compound is an irritant and, like many polychlorinated alkanes, requires careful handling.[14] At scale, potential exposure and the consequences of a process upset are magnified.

Q1: What are the primary safety concerns when handling bulk quantities of this compound?

A1:

  • Chemical Hazards: TCME is a skin, eye, and respiratory irritant. All handling should be done in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale transfers, respiratory protection may be necessary.

  • Thermal Hazards: As discussed, the primary process hazard is the risk of a thermal runaway reaction.[1][15] Reactors must be equipped with adequate cooling capacity, emergency quenching systems, and pressure relief devices (e.g., rupture discs).

  • Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with chlorinated hydrocarbons and the specific solvents and reagents being used.

Troubleshooting Logic for Process Deviations

Safety_Troubleshooting Start Monitor: Temp, Pressure, Addition Rate Deviation Process Deviation Detected? Start->Deviation TempRise Temperature Rising Uncontrollably? Deviation->TempRise Yes Normal Continue Monitoring Deviation->Normal No Action1 STOP Reagent Addition TempRise->Action1 Yes Investigate Hold & Investigate Root Cause TempRise->Investigate No Action2 Apply Full Cooling Action1->Action2 CheckCooling Cooling Restored? Action2->CheckCooling Emergency EMERGENCY: Initiate Quench/ Evacuate CheckCooling->Emergency No CheckCooling->Investigate Yes

References

Technical Support Center: Purity Determination of 1,1,1-Tris(chloromethyl)ethane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of purity for 1,1,1-Tris(chloromethyl)ethane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights and troubleshooting for common analytical challenges.

The purity of this compound and its derivatives is critical, as impurities can significantly impact the outcome of chemical reactions, the properties of resulting polymers, and the safety and efficacy of pharmaceutical products.[1] This guide provides a structured approach to troubleshooting the most common and effective analytical techniques for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

General Workflow for Purity Determination

A systematic approach is crucial for accurate and reliable purity determination. The following workflow outlines the key decision-making steps, from method selection to data interpretation.

Purity Determination Workflow cluster_planning Planning & Selection cluster_execution Execution cluster_analysis Analysis & Reporting Start Define Analytical Goal (e.g., % purity, impurity profile) Method_Selection Select Analytical Method(s) (GC, HPLC, NMR, MS) Start->Method_Selection Sample_Prep Sample Preparation (Dissolution, Dilution, Derivatization) Method_Selection->Sample_Prep Based on compound properties Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Integration, Spectral Analysis) Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation (Area %, qNMR, Mass Balance) Data_Processing->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: A general workflow for the purity determination of chemical compounds.

Gas Chromatography (GC) Troubleshooting

Gas Chromatography is a cornerstone technique for analyzing volatile compounds like this compound and its derivatives.[2][3] Given their chlorinated nature, an Electron Capture Detector (ECD) is often highly effective due to its sensitivity to halogenated compounds.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing peak tailing for my this compound derivative. What's causing this and how can I fix it?

A1: Peak tailing in GC is often indicative of active sites within the system that interact undesirably with the analyte.[6] For chlorinated compounds, this can be particularly problematic.

  • Causality: Active sites, often silanol groups in the injector liner or on the column, can form hydrogen bonds with the slightly polar C-Cl bonds of your analyte. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak. Column degradation or contamination can also expose active sites.[6]

  • Troubleshooting Steps:

    • Injector Maintenance: Deactivate or replace the injector liner. A fresh, properly deactivated liner is crucial.[7]

    • Column Conditioning: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.[6][8]

    • Column Clipping: If the front end of the column is contaminated, carefully cut the first few inches of the column.[7]

    • Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.[6]

Q2: My retention times are shifting between runs. What should I investigate?

A2: Retention time instability points to a lack of consistency in your chromatographic system.

  • Causality: The most common culprits are inconsistent flow rate, temperature fluctuations, or changes in the mobile phase (carrier gas). Leaks in the system are a frequent cause of flow rate instability.[9][10]

  • Troubleshooting Steps:

    • Leak Check: Perform a thorough leak check of the entire system, from the gas source to the detector. Pay close attention to the septum and column fittings.[7][8][10]

    • Verify Flow Rate: Use an external flow meter to confirm that the carrier gas flow rate is accurate and stable.

    • Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

    • Septum Care: A cored or leaking septum can cause pressure fluctuations. Replace the septum regularly.[6][7]

Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[11]

  • Causality: These are typically due to carryover from a previous injection or contamination in the system. Contaminated carrier gas or a bleeding septum can also be sources.

  • Troubleshooting Steps:

    • System Bakeout: Run a high-temperature bakeout of the injector, column, and detector to burn off any contaminants.

    • Solvent Blanks: Inject a solvent blank to confirm if the ghost peaks are from the solvent or the system.

    • Septum Purge: Ensure the septum purge is functioning correctly to vent any outgassing from the septum.

    • Gas Purity: Verify the purity of your carrier gas and consider using gas purifiers.[8]

Parameter Typical Starting Conditions for this compound
Column DB-1 or DB-5 (non-polar to mid-polar)
Injector Temp. 250 °C
Detector Temp. 300 °C (ECD)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium or Nitrogen
Injection Mode Split (e.g., 50:1)

Note: These are starting parameters and should be optimized for your specific derivative and instrument.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

While GC is often the primary choice, HPLC can be a valuable alternative, especially for less volatile or thermally labile derivatives of this compound.

Frequently Asked Questions & Troubleshooting

Q1: I'm experiencing high backpressure in my HPLC system. What are the likely causes?

A1: A sudden increase in backpressure is a common HPLC issue that signals a blockage in the system.[9][12]

  • Causality: The most frequent cause is a blockage in the column frit, often due to particulate matter from the sample or mobile phase.[13] Precipitated buffer salts in the mobile phase can also cause blockages in the tubing or pump.[14]

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.

    • Check for Blockages: If the pressure drops when the column is removed, the column is likely the issue. Try back-flushing the column at a low flow rate.

    • Filter Samples and Mobile Phase: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.

    • Mobile Phase Compatibility: Ensure your buffer is soluble in the organic portion of your mobile phase to prevent precipitation.[14]

Q2: My peaks are broad and show poor resolution. How can I improve this?

A2: Poor resolution can make accurate quantification impossible.[15]

  • Causality: Several factors can contribute to poor resolution, including incorrect mobile phase composition, a degraded column, or sample overload.[15]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. For closely eluting peaks, consider switching to a gradient elution.[15]

    • Check Column Health: A void in the column packing or a clogged frit can lead to peak broadening. Consider regenerating or replacing the column.[13][15]

    • Reduce Sample Load: Injecting too much sample can overload the column. Try reducing the injection volume or sample concentration.[15]

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase to prevent peak distortion.[12]

Q3: My baseline is noisy or drifting. What should I check?

A3: An unstable baseline can significantly impact the sensitivity and accuracy of your analysis.[15]

  • Causality: Common causes include air bubbles in the system, contaminated mobile phase, or detector issues.[13][14][15] In gradient elution, impurities in the mobile phase can accumulate and elute as the solvent strength increases, causing baseline drift.[14]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum filtration, or an inline degasser.

    • Use High-Purity Solvents: Use HPLC-grade solvents to minimize impurities.[13]

    • Flush the System: Flush the pump and detector with a strong solvent like isopropanol to remove contaminants.

    • Check for Leaks: Leaks in the pump or detector can introduce air and cause pressure fluctuations, leading to a noisy baseline.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[4][5][16] It provides information on the number and type of protons (¹H NMR) or carbons (¹³C NMR) in a molecule.[17]

Frequently Asked Questions & Troubleshooting

Q1: How can I use ¹H NMR to determine the purity of my this compound derivative?

A1: Quantitative ¹H NMR (qNMR) is a powerful method for purity assessment.[18]

  • Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[19][20] By comparing the integral of a signal from your compound to the integral of a signal from a certified internal standard of known purity and concentration, you can accurately calculate the purity of your sample.[4][5]

  • Experimental Protocol (qNMR):

    • Select an Internal Standard: Choose a standard that has a simple spectrum with at least one peak that is well-resolved from your analyte's peaks (e.g., benzoic acid).[4][5]

    • Accurate Weighing: Accurately weigh a known amount of your sample and the internal standard.

    • Sample Preparation: Dissolve both in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[4][5]

    • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.

    • Purity Calculation: Use the following formula to calculate the purity of your analyte: Purity_Analyte = (I_A / N_A) * (N_IS / I_IS) * (M_A / m_A) * (m_IS / M_IS) * Purity_IS Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, A = Analyte, IS = Internal Standard.[4]

Q2: The chemical shifts in my ¹H NMR spectrum are not what I expected. What could be the reason?

A2: Chemical shifts are highly sensitive to the electronic environment of the protons.[19]

  • Causality: The presence of electronegative chlorine atoms in this compound derivatives will cause a downfield shift (to a higher ppm value) for nearby protons.[21] The exact position depends on the proximity and number of chlorine atoms. Protons on alkyl groups are typically found in the 0.7-1.5 ppm range, but the influence of the chloromethyl groups will shift these signals further downfield.[22]

  • Troubleshooting Steps:

    • Verify Structure: Double-check the expected structure of your compound and any potential isomers.

    • Solvent Effects: Ensure you are using the correct deuterated solvent, as different solvents can cause minor shifts.

    • Reference Standard: Confirm that the spectrum is correctly referenced, typically to tetramethylsilane (TMS) at 0 ppm.

NMR Troubleshooting Logic Problem Inaccurate Purity Result or Unexpected Spectrum Check_Standard Verify Internal Standard (Purity, Stability, Weighing) Problem->Check_Standard Check_Parameters Check Acquisition Parameters (Relaxation Delay, Number of Scans) Problem->Check_Parameters Check_Processing Review Data Processing (Phasing, Baseline Correction, Integration) Problem->Check_Processing Solution Recalculate or Re-acquire Data Check_Standard->Solution If error found Check_Parameters->Solution If error found Check_Processing->Solution If error found

Caption: A logical flow for troubleshooting common NMR issues.

Mass Spectrometry (MS)

Mass Spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity and identifying impurities.

Frequently Asked Questions & Troubleshooting

Q1: How do the chlorine atoms in my compound affect the mass spectrum?

A1: The presence of chlorine atoms creates a characteristic isotopic pattern in the mass spectrum.

  • Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[23] This means that for any fragment containing one chlorine atom, you will see two peaks in the mass spectrum: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M+ peak.[23]

  • Interpretation:

    • One Chlorine Atom: A 3:1 ratio for the M+ and M+2 peaks.[23]

    • Two Chlorine Atoms: A 9:6:1 ratio for the M+, M+2, and M+4 peaks.[23]

    • Three Chlorine Atoms (like in this compound derivatives): A characteristic pattern for M+, M+2, M+4, and M+6 peaks. The presence of these isotopic clusters is a strong indicator of a chlorinated compound.[24]

Q2: I'm not seeing the molecular ion peak in my mass spectrum. Why?

A2: The molecular ion (M+) peak represents the intact molecule with one electron removed. Some molecules are unstable and fragment easily in the ion source.

  • Causality: Electron ionization (EI), a common ionization technique in GC-MS, is a high-energy process that can cause extensive fragmentation. For some molecules, the molecular ion is so unstable that it fragments completely before it can be detected.

  • Troubleshooting Steps:

    • Lower Ionization Energy: If your instrument allows, try reducing the electron energy (below the standard 70 eV) to decrease fragmentation.

    • Use a "Softer" Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are much gentler and are more likely to produce a prominent molecular ion peak.

    • Look for Characteristic Fragments: Even without a molecular ion peak, the fragmentation pattern can be used to deduce the structure. Look for logical neutral losses (e.g., loss of a Cl atom or a CH₂Cl group).

References

Validation & Comparative

A Tale of Two Tripods: A Comparative Guide to 1,1,1-Tris(chloromethyl)ethane and 1,1,1-Tris(hydroxymethyl)ethane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. This guide provides an in-depth comparison of two structurally similar yet functionally distinct C3-symmetric building blocks: 1,1,1-Tris(chloromethyl)ethane (TCME) and 1,1,1-Tris(hydroxymethyl)ethane (THME). By examining their reactivity, applications, and supported by experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.

At first glance, TCME and THME share a common neopentyl core, a structural motif that imparts significant steric hindrance. However, the seemingly subtle difference in their functional groups—chloromethyl versus hydroxymethyl—gives rise to vastly different chemical behaviors and, consequently, distinct applications in organic synthesis. While TCME is a potent electrophile primed for nucleophilic substitution, THME serves as a versatile nucleophile and a precursor to a wide array of derivatives.

Core Properties and Reactivity Profiles

The divergent reactivity of these two molecules stems from the nature of their functional groups. The chloromethyl groups of TCME are excellent leaving groups, making the molecule susceptible to nucleophilic attack. Conversely, the hydroxyl groups of THME are poor leaving groups but can be readily activated or derivatized, and they can act as nucleophiles or ligands.

PropertyThis compound (TCME)1,1,1-Tris(hydroxymethyl)ethane (THME)
CAS Number 1067-09-0[1][2]77-85-0[3]
Molecular Formula C5H9Cl3[1]C5H12O3[3]
Molecular Weight 175.48 g/mol [1]120.15 g/mol [3]
Appearance White powder[4]White crystalline powder or crystals[5][6]
Melting Point 18 °C (lit.)[7]193-195 °C (lit.)[8]
Key Reactivity Electrophile; undergoes nucleophilic substitution.[1]Nucleophile/Ligand; functional group derivatization.[9]

The neopentyl structure of both TCME and THME significantly influences their reactivity in substitution reactions. Neopentyl halides, like TCME, are known to react slowly in both SN1 and SN2 reactions.[10][11] An SN2 reaction is sterically hindered by the bulky tert-butyl group, while an SN1 reaction would require the formation of a highly unstable primary carbocation.[10] However, under certain conditions, rearrangement to a more stable tertiary carbocation can occur, leading to a mixture of products.[12]

Application in the Synthesis of Tripodal Ligands

A primary application for both TCME and THME is in the synthesis of tripodal ligands, which are crucial in coordination chemistry and catalysis for their ability to enforce specific coordination geometries around a metal center.[13][14]

TCME as a Precursor to "Triphos" and Analogues:

TCME is a key starting material for the synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as "Triphos".[15] This is typically achieved through the reaction of TCME with a diphenylphosphide salt.

Experimental Protocol: Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos) from TCME [15]

  • Preparation of Sodium Diphenylphosphide: Sodium metal is reacted with triphenylphosphine in liquid ammonia to generate sodium diphenylphosphide.

  • Reaction with TCME: A solution of this compound in an appropriate solvent (e.g., THF) is added dropwise to the solution of sodium diphenylphosphide at a low temperature.

  • Work-up: The reaction is quenched with a proton source (e.g., water or ammonium chloride solution). The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization to yield the white, crystalline Triphos ligand.

G TCME This compound Triphos 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos) TCME->Triphos + 3 NaPPh2 NaPPh2 Sodium Diphenylphosphide NaCl 3 NaCl

Synthesis of Triphos from TCME.

THME as a Versatile Tridentate O-donor Ligand:

THME itself can act as an efficient and inexpensive tridentate O-donor ligand in various catalytic reactions.[9][16] The three hydroxyl groups can coordinate to a metal center, such as copper, to stabilize the catalyst and facilitate cross-coupling reactions.[9][16] This has been demonstrated in the copper-catalyzed formation of C-N, C-S, and C-O bonds.[16]

Experimental Protocol: Copper-Catalyzed N-Arylation using THME as a Ligand [16]

  • Reaction Setup: To a reaction vessel, add the aryl iodide (1 mmol), the amide (1.2 mmol), CuI (5-10 mol%), 1,1,1-Tris(hydroxymethyl)ethane (5-10 mol%), and a base such as K3PO4 (2.03 mmol).

  • Solvent and Conditions: Add a suitable solvent (e.g., toluene or dioxane) and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for 24 hours.[16]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

G cluster_reactants Reactants ArylIodide Aryl Iodide Product N-Aryl Amide ArylIodide->Product Amide Amide Amide->Product CuI_THME CuI / THME Catalyst CuI_THME->Product Base, Heat

Copper-catalyzed N-arylation with THME.

Role in Polymer Chemistry and Material Science

Both TCME and THME are valuable monomers and crosslinking agents in polymer chemistry, leading to materials with unique three-dimensional architectures.

TCME in the Formation of Chlorinated Polymers and Crosslinked Networks:

TCME can be used to produce chlorinated polymers with specialized properties.[1] More significantly, its trifunctional nature makes it an effective crosslinking agent. By reacting with polymers containing nucleophilic groups (e.g., amines or hydroxyls), TCME can form covalent bonds between polymer chains, creating a more rigid and robust three-dimensional network.[1] This enhances properties such as mechanical strength and chemical resistance.[1]

THME as a Building Block for Polyesters and Polyurethanes:

THME is widely used in the production of alkyd and polyester resins, as well as polyurethane foams.[6][9][17] The three primary hydroxyl groups readily undergo esterification or react with isocyanates to form highly branched or crosslinked polymers.[9] This has led to its use in synthesizing hyperbranched polyesters and as an intermediate for synthetic lubricants and plasticizers.[18]

Application AreaThis compound (TCME)1,1,1-Tris(hydroxymethyl)ethane (THME)
Coordination Chemistry Precursor to tripodal phosphine ligands (e.g., Triphos).[15]Direct use as a tridentate O-donor ligand in catalysis.[16]
Polymer Chemistry Crosslinking agent for polymers; synthesis of chlorinated polymers.[1]Monomer for polyesters, polyurethanes, and alkyd resins.[6]
Organic Synthesis Trifunctional electrophile for introducing a neopentyl core.[1]Versatile nucleophile and building block for cage compounds.[19]

Synthesis and Availability

The synthetic routes to TCME and THME also differ significantly, which can impact their cost and availability for large-scale applications.

Synthesis of TCME: The synthesis of TCME typically involves the chloromethylation of ethane or the use of chlorinating agents like thionyl chloride on a suitable precursor.[1]

Synthesis of THME: The industrial production of THME is a well-established process involving the aldol condensation of propionaldehyde with formaldehyde, followed by a crossed Cannizzaro reaction.[9][20] This multi-step process utilizes readily available starting materials.[9]

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and 1,1,1-Tris(hydroxymethyl)ethane is fundamentally a choice between a potent trifunctional electrophile and a versatile trifunctional nucleophile/ligand.

  • Choose this compound (TCME) when your synthetic strategy requires the introduction of a C3-symmetric neopentyl core through nucleophilic substitution, particularly for the synthesis of tripodal phosphine ligands or as a crosslinking agent for nucleophilic polymers.

  • Choose 1,1,1-Tris(hydroxymethyl)ethane (THME) when you need a versatile building block for creating highly branched structures like polyesters and polyurethanes, or when an inexpensive and efficient tridentate O-donor ligand is required for catalytic applications.

By understanding the distinct reactivity profiles and synthetic applications of these two powerful building blocks, researchers can design more efficient and innovative synthetic routes for a wide range of molecules and materials.

References

A Senior Application Scientist's Guide to Trifunctional Electrophiles for Tripodal Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tripodal Ligands and the Role of Trifunctional Electrophiles

Tripodal ligands are a class of chelating agents that have garnered significant attention in the fields of coordination chemistry, catalysis, and drug development.[1][2] Their unique three-armed structure allows them to encapsulate metal ions, influencing their reactivity, selectivity, and stability.[3] The synthesis of these intricate molecules often relies on the use of trifunctional electrophiles, which serve as a central scaffold onto which the coordinating arms of the ligand are built.

This guide provides a comparative analysis of common trifunctional electrophiles used in the synthesis of tripodal ligands. As a Senior Application Scientist, my goal is to offer not just a list of reagents, but a deeper understanding of the causality behind experimental choices, enabling researchers to select the most appropriate building block for their specific application. We will delve into the reactivity, synthetic protocols, and potential challenges associated with key trifunctional electrophiles, supported by experimental data and mechanistic insights.

Core Concepts in Trifunctional Electrophile Reactivity

The synthesis of tripodal ligands typically involves the reaction of a trifunctional electrophile with a nucleophile that contains the desired coordinating group. The core of this process is a series of nucleophilic substitution reactions. The efficiency and selectivity of these reactions are governed by several factors, including the nature of the leaving group on the electrophile, the nucleophilicity of the incoming group, and the steric hindrance around the reactive centers.

A common challenge in working with trifunctional electrophiles is controlling the extent of substitution. Incomplete reactions can lead to mixtures of mono-, di-, and tri-substituted products, complicating purification.[4][5] Conversely, in some cases, the tertiary amine core of the electrophile itself can be nucleophilic, leading to unwanted side reactions.[2] Understanding these competing pathways is crucial for optimizing reaction conditions and achieving high yields of the desired tripodal ligand.

Comparative Analysis of Key Trifunctional Electrophiles

Tris(2-chloroethyl)amine Hydrochloride (HN-3)

Tris(2-chloroethyl)amine hydrochloride, often referred to as HN-3, is a classic and potent trifunctional electrophile.[6] Its high reactivity stems from the presence of three primary alkyl chloride groups.

Chemical Properties and Reactivity:

The C-Cl bond in HN-3 is polarized, rendering the carbon atom susceptible to nucleophilic attack.[6] The reaction with primary or secondary amines proceeds via a nucleophilic substitution mechanism.[7] However, the high reactivity of HN-3 can also be a drawback, as it is susceptible to hydrolysis, especially under alkaline conditions.[8] Furthermore, HN-3 is a known vesicant and requires careful handling in a fume hood with appropriate personal protective equipment.[9]

Experimental Protocol: Synthesis of a TREN-based Tripodal Ligand

The following protocol is a representative example of the synthesis of a tripodal ligand using tris(2-chloroethyl)amine hydrochloride.

  • Step 1: Liberation of the Free Amine. Tris(2-chloroethyl)amine hydrochloride (1 eq.) is typically treated with a base, such as sodium carbonate or triethylamine, in an organic solvent like ethanol to generate the free amine in situ.

  • Step 2: Nucleophilic Substitution. The desired nucleophile (e.g., a primary amine or the sodium salt of a phenol, 3 eq.) is added to the reaction mixture.

  • Step 3: Reaction Conditions. The reaction is typically heated to reflux for several hours to ensure complete substitution.[10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Workup and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is often purified by column chromatography on silica gel.

Performance Data:

ParameterTris(2-chloroethyl)amine Hydrochloride
Reactivity High
Common Nucleophiles Amines, Phenoxides, Thiolates
Typical Yields Moderate to Good (can be variable)
Key Challenges High toxicity, susceptibility to hydrolysis, potential for multiple substitutions leading to complex mixtures.[7][8]

Reaction Workflow:

Caption: General workflow for tripodal ligand synthesis using HN-3.

Nitrilotriacetic Acid (NTA) and its Derivatives

Nitrilotriacetic acid (NTA) is a commercially important tripodal ligand itself, but its derivatives, particularly the anhydride or acid chloride, are excellent trifunctional electrophiles for the synthesis of more complex tripodal structures.[12]

Chemical Properties and Reactivity:

Nitrilotriacetic anhydride or nitrilotriacetyl chloride react readily with nucleophiles such as anilines to form tripodal carboxamide ligands.[13] The reaction is typically a nucleophilic acyl substitution.[14][15] The reactivity of NTA derivatives is generally more moderate than that of HN-3, which can lead to cleaner reactions and higher yields.

Experimental Protocol: Synthesis of a Tripodal Carboxamide Ligand from NTA

This protocol outlines a one-pot synthesis of a tripodal carboxamide ligand using NTA.[16]

  • Step 1: Activation of NTA. Nitrilotriacetic acid (1 eq.) is reacted with a coupling reagent, such as triphenyl phosphite, in a suitable solvent like pyridine.

  • Step 2: Addition of Nucleophile. The substituted aniline (3 eq.) is added to the reaction mixture.

  • Step 3: Reaction Conditions. The reaction is typically heated for several hours.

  • Step 4: Workup and Purification. The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water and a suitable organic solvent, and then dried.

Performance Data:

ParameterNitrilotriacetic Acid Derivatives
Reactivity Moderate
Common Nucleophiles Primary and secondary amines, anilines
Typical Yields Good to Excellent
Key Challenges The synthesis of the activated NTA derivative (anhydride or acid chloride) is an additional step. Sterically hindered nucleophiles can be challenging to react.[16]

Reaction Workflow:

Caption: Workflow for one-pot synthesis of tripodal carboxamides from NTA.

Triethanolamine Derivatives

Triethanolamine is a readily available and inexpensive starting material that can be converted into a trifunctional electrophile by tosylation or mesylation of its hydroxyl groups.[17][18]

Chemical Properties and Reactivity:

The tosylate or mesylate groups are excellent leaving groups, making the corresponding tri-substituted triethanolamine a reactive trifunctional electrophile. The reactivity is generally high, similar to that of HN-3. The synthesis of the tosylated or mesylated precursor is a necessary first step.[19]

Experimental Protocol: Synthesis of a Tripodal Ligand from Triethanolamine Tris(tosylate)

  • Step 1: Synthesis of Triethanolamine Tris(tosylate). Triethanolamine (1 eq.) is reacted with p-toluenesulfonyl chloride (3 eq.) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane.[18]

  • Step 2: Nucleophilic Substitution. The purified triethanolamine tris(tosylate) (1 eq.) is then reacted with the desired nucleophile (3 eq.) in a suitable solvent.

  • Step 3: Reaction Conditions. The reaction may require heating to proceed to completion.

  • Step 4: Workup and Purification. Standard aqueous workup and chromatographic purification are typically employed to isolate the final tripodal ligand.

Performance Data:

ParameterTriethanolamine Derivatives (Tosylates/Mesylates)
Reactivity High
Common Nucleophiles Amines, Azides, Halides
Typical Yields Good (for the substitution step)
Key Challenges Requires a two-step process (synthesis of the electrophile first). The tosylation/mesylation reaction needs to be carefully controlled to avoid side products.
1,1,1-Tris(hydroxymethyl)ethane and its Derivatives

1,1,1-Tris(hydroxymethyl)ethane is another inexpensive and commercially available C3-symmetric building block.[20] Similar to triethanolamine, its hydroxyl groups can be converted to better leaving groups for subsequent nucleophilic substitution reactions.

Chemical Properties and Reactivity:

The reactivity of the activated derivatives (e.g., tosylates, mesylates, or halides) is comparable to other primary alkyl halides or sulfonates. This scaffold provides a purely aliphatic and sterically less hindered core compared to aromatic C3-symmetric electrophiles.

Experimental Protocol: General Approach

The synthesis of tripodal ligands from 1,1,1-tris(hydroxymethyl)ethane derivatives follows a similar two-step approach as with triethanolamine:

  • Activation of the hydroxyl groups: Conversion to tosylates, mesylates, or bromides.

  • Nucleophilic substitution: Reaction with the desired nucleophile.

Performance Data:

Parameter1,1,1-Tris(hydroxymethyl)ethane Derivatives
Reactivity High (for activated derivatives)
Common Nucleophiles Amines, Phosphines, Thiolates
Typical Yields Good
Key Challenges Two-step synthesis is required. Purification of the intermediate electrophile may be necessary.

Comparative Summary of Trifunctional Electrophiles

ElectrophileCore StructureReactivityAdvantagesDisadvantages
Tris(2-chloroethyl)amine HCl Nitrogen MustardVery HighCommercially available, high reactivity.Highly toxic, prone to side reactions and hydrolysis.[8][9]
Nitrilotriacetic Acid Derivatives Carboxylic AcidModerateReadily available starting material, generally clean reactions, good yields.[12][13]Requires activation, may not be suitable for all nucleophiles.
Triethanolamine Derivatives Tertiary AmineHighInexpensive starting material, versatile for various nucleophiles.Two-step synthesis required, potential for side reactions during activation.
1,1,1-Tris(hydroxymethyl)ethane Deriv. Quaternary CarbonHighInexpensive, provides an aliphatic scaffold.[21]Two-step synthesis required.

Conclusion and Future Outlook

The choice of a trifunctional electrophile is a critical decision in the design and synthesis of tripodal ligands. This guide has provided a comparative overview of some of the most common and useful building blocks available to researchers.

  • For rapid access to a highly reactive scaffold, tris(2-chloroethyl)amine hydrochloride remains a viable, albeit hazardous, option.

  • For cleaner reactions and higher yields, especially with amine nucleophiles, nitrilotriacetic acid derivatives are often the preferred choice.

  • When cost is a major consideration and a two-step synthesis is acceptable, triethanolamine and 1,1,1-tris(hydroxymethyl)ethane offer versatile and economical routes to a wide range of tripodal ligands.

The field of tripodal ligand synthesis is continually evolving, with new C3-symmetric electrophiles and synthetic methodologies being developed.[22][23] Future research will likely focus on developing more efficient, selective, and safer trifunctional electrophiles, as well as one-pot procedures that minimize synthetic steps and purification challenges. As our understanding of the structure-activity relationships of tripodal ligands and their metal complexes grows, so too will the demand for novel and sophisticated trifunctional building blocks to create the next generation of catalysts, imaging agents, and therapeutic compounds.

References

A Senior Application Scientist's Comparative Guide to 1,1,1-Tris(chloromethyl)ethane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the selection of an appropriate crosslinking agent is paramount. This guide provides an in-depth technical comparison of 1,1,1-Tris(chloromethyl)ethane (TCME) as a trifunctional crosslinking agent, evaluating its unique structural advantages against other common crosslinking alternatives. We will delve into the mechanistic underpinnings of TCME's reactivity and provide a framework for its practical application, supported by representative experimental protocols and a comparative analysis of expected performance characteristics.

The Critical Role of Crosslinking in Polymer Network Formation

Crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. This transformation from a collection of individual chains to a single, macroscopic molecule dramatically alters the material's properties. The choice of crosslinking agent dictates the density, homogeneity, and chemical nature of these intermolecular bridges, thereby influencing the final polymer's mechanical strength, thermal stability, chemical resistance, and swelling behavior.

Trifunctional crosslinkers, such as this compound, are of particular interest as they can create densely crosslinked networks with a high degree of rigidity.[1] This class of crosslinkers possesses three reactive functional groups, enabling the formation of intricate and robust molecular architectures.[1]

This compound: A Unique Trifunctional Crosslinker

This compound, also known as 1,3-Dichloro-2-(chloromethyl)-2-methylpropane, is an organochlorine compound with the chemical formula C₅H₉Cl₃.[2] Its defining feature is the neopentyl-like core, where a central quaternary carbon is bonded to a methyl group and three chloromethyl groups. This specific arrangement confers a unique set of properties that make it an advantageous crosslinking agent in certain applications.

The three primary chloromethyl groups are the reactive sites for crosslinking.[2] The reactivity of these groups is primarily governed by nucleophilic substitution reactions.[2] For instance, in the presence of a Lewis acid catalyst, TCME can participate in Friedel-Crafts alkylation reactions with aromatic polymers like polystyrene, forming stable methylene bridges between the polymer chains.[3][4]

Mechanism of Crosslinking: Friedel-Crafts Alkylation

The crosslinking of an aromatic polymer with this compound via Friedel-Crafts alkylation proceeds through the following steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with a chloromethyl group on TCME, polarizing the C-Cl bond and generating a carbocationic intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the polymer chain acts as a nucleophile, attacking the carbocation.

  • Deprotonation: A proton is eliminated from the aromatic ring, restoring its aromaticity and regenerating the catalyst.

  • Network Formation: This process is repeated with the remaining two chloromethyl groups, leading to the formation of a rigid, three-dimensional polymer network.

Caption: Friedel-Crafts alkylation crosslinking mechanism of an aromatic polymer with this compound.

Comparative Analysis of Crosslinking Agents

The performance of a crosslinked polymer is intrinsically linked to the chemical nature of the crosslinking agent. Here, we compare the anticipated properties of TCME-crosslinked polymers with those crosslinked using other common trifunctional and bifunctional agents.

Crosslinking AgentChemical StructureReactive GroupsTypical Reaction MechanismExpected Network CharacteristicsAnticipated AdvantagesPotential Limitations
This compound (TCME) CH₃C(CH₂Cl)₃ChloromethylFriedel-Crafts Alkylation, Nucleophilic SubstitutionHigh crosslink density, rigid neopentyl coreHigh thermal stability, good mechanical strength, dimensional stability.Requires catalyst, potential for HCl byproduct, limited flexibility.
Trimethylolpropane Triglycidyl Ether (TMPTGE) CH₃CH₂C(CH₂OCH₂CH(O)CH₂)₃EpoxyRing-opening with amines, anhydrides, or catalytic homopolymerizationHigh crosslink density, flexible ether linkagesGood adhesion, chemical resistance, versatile curing chemistry.Can be brittle, potential for skin sensitization.
Divinylbenzene (DVB) C₆H₄(CH=CH₂)₂VinylFree-radical polymerizationHigh crosslink density, rigid aromatic coreHigh thermal stability, excellent solvent resistance.Can lead to brittle materials, polymerization can be inhibited by oxygen.[5]
Trifunctional Aziridines R-(N(CH₂)₂)₃AziridineRing-opening with carboxylic acidsModerate to high crosslink densityRoom temperature cure, good adhesion, balance of flexibility and toughness.[6]pH-sensitive reaction, potential toxicity.

Note: The performance characteristics for TCME are predictive and based on its chemical structure, as direct comparative experimental data is limited.

Key Advantages of this compound

The unique molecular architecture of TCME offers several potential advantages as a crosslinking agent:

  • High Rigidity and Thermal Stability: The central quaternary carbon atom of the neopentyl-like core restricts bond rotation, leading to a more rigid crosslinked network. This rigidity is expected to translate into a higher glass transition temperature (Tg) and enhanced thermal stability compared to more flexible aliphatic crosslinkers.[3]

  • Defined Three-Dimensional Structure: The trifunctional nature of TCME allows for the creation of a well-defined, dense three-dimensional network. This can lead to materials with high modulus and excellent dimensional stability.

  • Reactivity of Chloromethyl Groups: The primary chloromethyl groups are reactive towards a variety of nucleophiles, allowing for versatility in the choice of polymer to be crosslinked. In the context of Friedel-Crafts reactions, they provide a direct route to crosslinking aromatic polymers.

Experimental Protocol: Crosslinking of Polystyrene with this compound

This protocol provides a representative procedure for the crosslinking of polystyrene using TCME via a Friedel-Crafts alkylation reaction.

Materials
  • Polystyrene (average M.W. ~280,000)

  • This compound (TCME)

  • Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol (for quenching and washing)

Procedure
  • Dissolution of Polystyrene: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 10 g of polystyrene in 200 mL of 1,2-dichloroethane under a nitrogen atmosphere. Stir until the polymer is fully dissolved.

  • Addition of Crosslinker: Add the desired amount of this compound (e.g., 0.63 g for a 5% molar ratio relative to styrene monomer units) to the polystyrene solution and stir until dissolved.

  • Catalyst Suspension: In a separate, dry flask under nitrogen, suspend 1.5 g of anhydrous aluminum chloride in 20 mL of 1,2-dichloroethane.

  • Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

  • Reaction Progression: After the catalyst addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours under reflux. An increase in the viscosity of the solution will be observed as the crosslinking reaction proceeds.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and slowly add 50 mL of methanol to quench the catalyst. The crosslinked polystyrene will precipitate.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the crosslinked polymer in a vacuum oven at 60°C to a constant weight.

Workflow for Synthesis and Characterization

Experimental Workflow cluster_prep Polymer & Reagent Preparation cluster_reaction Crosslinking Reaction cluster_analysis Product Isolation & Analysis Dissolve Dissolve Polystyrene in DCE Add_TCME Add this compound Dissolve->Add_TCME Initiate Initiate Reaction (Add Catalyst) Add_TCME->Initiate Prep_Catalyst Prepare AlCl₃ Suspension Prep_Catalyst->Initiate Heat Heat and Reflux (4-6 hours) Initiate->Heat Quench Quench with Methanol Heat->Quench Isolate Filter and Wash Precipitate Quench->Isolate Dry Dry in Vacuum Oven Isolate->Dry Characterize Characterize Properties (TGA, DMA, Swelling Studies) Dry->Characterize

Caption: A typical experimental workflow for the synthesis and characterization of polymers crosslinked with this compound.

Conclusion

This compound presents itself as a compelling trifunctional crosslinking agent, particularly for applications demanding high thermal stability and mechanical rigidity. Its unique neopentyl-like structure is anticipated to impart a high degree of dimensional stability to the resulting polymer network. While direct comparative performance data remains an area for future research, the fundamental principles of its reactivity and molecular architecture suggest that TCME is a valuable tool for scientists and researchers developing high-performance thermoset materials. The provided experimental protocol offers a starting point for exploring the practical application of this promising crosslinker.

References

A Senior Application Scientist's Guide to Trifunctional Reagents for Tailoring Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for 1,1,1-Tris(chloromethyl)ethane in Advanced Polymer Modification

Introduction: Beyond a Workhorse Reagent

For decades, this compound has served as a reliable trifunctional building block in polymer chemistry. Its three reactive chloromethyl groups provide a straightforward means to introduce crosslinks or create star-shaped polymer architectures. However, the demands of modern materials science—ranging from precision drug delivery systems to high-performance coatings and advanced separation membranes—necessitate a more sophisticated toolkit. Researchers now seek reagents that offer enhanced reactivity, higher functionality, greater control over polymer architecture, and compatibility with a wider range of polymerization techniques.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond simple cataloging of compounds to explore the fundamental chemistry that dictates their utility. We will examine the causality behind experimental choices, from leveraging the enhanced reactivity of benzylic bromides to harnessing the architectural control afforded by modern controlled polymerization methods. This document is intended for researchers, scientists, and drug development professionals who wish to precisely engineer macromolecular structures to achieve desired material properties.

Part 1: The Aromatic Analogs - Leveraging Enhanced Reactivity

The most direct alternatives to this compound are aromatic compounds bearing multiple halomethyl groups. Among these, 1,3,5-Tris(bromomethyl)benzene stands out as a superior choice due to the inherent reactivity of the carbon-bromine bond.

Causality of Enhanced Performance: C-Br vs. C-Cl

The primary advantage of 1,3,5-Tris(bromomethyl)benzene lies in the nature of its benzylic bromine atoms. The C-Br bond is weaker and longer than the corresponding C-Cl bond, and the bromide ion is a better leaving group than the chloride ion. This translates to significantly faster reaction kinetics in nucleophilic substitution reactions, which are the cornerstone of most crosslinking and modification chemistries.[1][2] This allows for reactions to proceed under milder conditions, often at lower temperatures and with shorter reaction times, which can be critical for preserving the integrity of sensitive polymer backbones.

Furthermore, its rigid C3-symmetric aromatic core provides a well-defined central scaffold, which is advantageous for creating materials with predictable network structures or uniform star polymers.[1]

Applications and Experimental Insights

1,3,5-Tris(bromomethyl)benzene is exceptionally versatile, serving both as a crosslinking agent for pre-formed polymers and as a core-initiator for synthesizing star polymers via controlled radical polymerization.[3][4]

  • As a Crosslinking Agent: It is highly effective for crosslinking polymers that contain nucleophilic functional groups (e.g., amines, carboxylates, or thiols).[1] This process enhances thermal stability, mechanical strength, and chemical resistance.[5] It has been successfully used to create microporous polymers for gas adsorption and robust proton exchange membranes for fuel cell applications.[6]

  • As a "Core-First" Initiator: In the realm of controlled polymerization, 1,3,5-Tris(bromomethyl)benzene serves as an excellent trifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[4] This "core-first" approach allows for the simultaneous growth of three polymer arms from the central aromatic core, yielding well-defined star polymers with low polydispersity and controlled arm length.[7]

Experimental Protocol: Crosslinking of an Amine-Functionalized Polymer

This protocol describes a general procedure for crosslinking a polymer containing primary or secondary amine groups using 1,3,5-Tris(bromomethyl)benzene.

Materials:

  • Amine-functionalized polymer

  • 1,3,5-Tris(bromomethyl)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Non-nucleophilic base (e.g., Proton Sponge® or DIPEA)

  • Methanol (for precipitation)

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-functionalized polymer in anhydrous DMF to a concentration of 5-10% (w/v).

  • Base Addition: Add 1.1 equivalents of the non-nucleophilic base for every equivalent of amine functional groups on the polymer. Stir for 15 minutes at room temperature. The base neutralizes the HBr byproduct generated during the reaction, preventing protonation of the amine groups which would render them non-nucleophilic.[1]

  • Crosslinker Addition: In a separate vial, dissolve the desired amount of 1,3,5-Tris(bromomethyl)benzene in a minimal volume of anhydrous DMF. The stoichiometry of the crosslinker to the amine groups will determine the crosslinking density and is a critical parameter to optimize.

  • Reaction: Add the crosslinker solution dropwise to the stirred polymer solution at room temperature. Allow the reaction to proceed for 12-24 hours. The formation of a gel indicates successful crosslinking.

  • Work-up: Quench the reaction by adding a small amount of methanol. Precipitate the crosslinked polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Purification: Collect the precipitate by filtration, wash thoroughly with fresh methanol to remove unreacted reagents and solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Visualization: Crosslinking Mechanism

Caption: Nucleophilic substitution mechanism for polymer crosslinking.

Part 2: Polyfunctional Alcohols - The High-Density Crosslinking Approach

For applications requiring extremely high crosslink densities, such as durable coatings and robust thermosets, polyfunctional alcohols (polyols) offer a compelling alternative. Tripentaerythritol , with its eight reactive hydroxyl groups, provides a much higher functionality compared to the three active sites on this compound.[8]

Causality of Performance: Functionality and Reaction Chemistry

The power of tripentaerythritol lies in its dense presentation of hydroxyl (-OH) groups on a compact molecular scaffold.[5] This high functionality allows it to serve as a hub for creating a tightly crosslinked three-dimensional network.[5] Unlike halomethyl compounds that react via nucleophilic substitution, polyols typically react through condensation chemistry, such as:

  • Esterification: With di- or poly-carboxylic acids (or their anhydrides/acyl chlorides) to form highly crosslinked polyesters.

  • Urethane Formation: With di- or poly-isocyanates to form polyurethanes.

The resulting materials exhibit significantly improved hardness, chemical and solvent resistance, and thermal stability.[5] This makes tripentaerythritol an invaluable ingredient in formulations for high-performance acrylic resins, fire-retardant coatings, and PVC stabilization.[5][9]

Comparative Data: Tripentaerythritol vs. Dipentaerythritol

To illustrate the impact of functionality, we can compare tripentaerythritol with its lower-functionality analog, dipentaerythritol.

PropertyDipentaerythritolTripentaerythritolRationale for Difference
CAS Number 126-58-978-24-0Different molecular structures
Hydroxyl Groups 68Tripentaerythritol has a more complex, branched structure.[8]
Molecular Weight 254.28 g/mol 372.41 g/mol Larger molecule
Typical Crosslink Density HighVery HighMore reactive sites per molecule lead to a tighter network.[5][8]
Resulting Hardness GoodExcellentIncreased crosslinking restricts polymer chain mobility.[5]
Solvent Resistance GoodExcellentTighter network structure reduces solvent ingress.[5]
Experimental Protocol: Synthesis of a Crosslinked Polyester Resin

This protocol outlines the synthesis of a crosslinked polyester resin using tripentaerythritol and phthalic anhydride.

Materials:

  • Tripentaerythritol

  • Phthalic Anhydride

  • Esterification catalyst (e.g., p-Toluenesulfonic acid, 0.1% w/w)

  • High-boiling point solvent (e.g., Xylene, to facilitate water removal)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.

Procedure:

  • Reactor Setup: Charge the reaction vessel with tripentaerythritol, phthalic anhydride, and xylene. The molar ratio of hydroxyl groups to carboxylic acid groups is a key variable; a ratio near 1:1 is a good starting point.

  • Inert Atmosphere: Begin stirring and purge the system with nitrogen for 20-30 minutes to remove oxygen, which can cause discoloration at high temperatures.

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heating and Water Removal: Heat the mixture to the reflux temperature of xylene (~140 °C). Water, the byproduct of esterification, will be removed azeotropically and collected in the Dean-Stark trap. The theoretical amount of water to be collected should be calculated beforehand.

  • Monitoring Reaction Progress: The reaction progress can be monitored by measuring the amount of water collected or by periodically taking samples and measuring the acid value (titration with KOH). The reaction is considered complete when the collected water volume plateaus and the acid value drops to a predetermined low level.

  • Solvent Removal: Once the reaction is complete, cool the reactor slightly and apply a vacuum to distill off the xylene.

  • Product Recovery: The resulting molten polyester resin can be poured into a suitable container and allowed to cool, yielding a hard, crosslinked solid.

Part 3: The Architectural Control Approach - Multifunctional ATRP Initiators

The previous alternatives focus on creating crosslinked networks. However, for many advanced applications, such as drug delivery and nanotechnology, the goal is not to form an insoluble network but to create soluble, discrete, yet complex macromolecules like star polymers.[10] Here, trifunctional reagents are not used as crosslinkers but as multifunctional initiators for controlled/living radical polymerizations.[7]

Causality of Performance: Controlled Polymerization

Atom Transfer Radical Polymerization (ATRP) is a powerful technique that allows for the synthesis of polymers with precise control over molecular weight, a narrow molecular weight distribution (low polydispersity), and complex architectures.[11]

By using a molecule like 1,3,5-Tris(bromomethyl)benzene as a trifunctional initiator, polymer chains grow outward from each of the three benzylic positions.[4] Because the growth is "living" or controlled, all three arms grow at approximately the same rate. This results in a well-defined star-shaped polymer where:

  • The core is the initiator fragment.

  • The number of arms is dictated by the initiator's functionality (three in this case).

  • The arm length (and thus total molecular weight) is controlled by the monomer-to-initiator ratio and reaction time.[]

This method provides unparalleled control over the final macromolecular structure, which is impossible to achieve through conventional crosslinking.

Experimental Protocol: Synthesis of a 3-Arm Polystyrene Star via ARGET ATRP

This protocol is adapted from literature procedures for Activators Regenerated by Electron Transfer (ARGET) ATRP, which has the advantage of requiring very low concentrations of the copper catalyst.[4]

Materials:

  • Initiator: 1,3,5-Tris(bromomethyl)benzene

  • Monomer: Styrene (inhibitor removed by passing through basic alumina)

  • Catalyst: Copper(II) bromide (CuBr₂)

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA) or similar

  • Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂)

  • Solvent: Anisole or Toluene

  • Schlenk flask and standard air-free technique equipment

Procedure:

  • Reactant Preparation: In a Schlenk flask, add CuBr₂ and the ligand. Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen. Add the degassed solvent via syringe. Stir until a homogeneous solution is formed.

  • Monomer and Initiator Addition: Add the inhibitor-free styrene monomer and the 1,3,5-Tris(bromomethyl)benzene initiator to the flask via syringe.

  • Reducing Agent Addition: Add the reducing agent (Sn(EH)₂) via syringe. The role of the reducing agent is to continuously regenerate the active Cu(I) catalyst from the Cu(II) species, allowing for a very low initial catalyst concentration.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C). The polymerization will begin.

  • Monitoring and Termination: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by Gel Permeation Chromatography - GPC). The GPC trace should show a single, narrow peak that shifts to higher molecular weight over time.

  • Work-up: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer into a large excess of cold methanol.

  • Drying: Collect the white, fibrous 3-arm star polymer by filtration and dry in a vacuum oven.

Visualization: "Core-First" Star Polymer Synthesis```dot

Summary and Outlook: Selecting the Right Tool for the Job

The choice of a trifunctional reagent for polymer modification is not merely a substitution of one chemical for another; it is a strategic decision that dictates the final properties and architecture of the material. While this compound remains a viable option, its alternatives offer significant advantages in reactivity, functionality, and architectural control.

Master Comparison Table:

FeatureThis compound1,3,5-Tris(bromomethyl)benzeneTripentaerythritolTrifunctional ATRP Initiator
Reactive Group -CH₂Cl-CH₂Br-OH-CH₂Br
Functionality 3383
Core Structure Aliphatic, FlexibleAromatic, RigidAliphatic, FlexibleAromatic, Rigid
Primary Use CrosslinkingCrosslinking / InitiatorHigh-Density CrosslinkingStar Polymer Synthesis
Reactivity ModerateHighHigh (at elevated temp)High (as initiator)
Control over MW/PDI NoNo (as crosslinker)NoYes (Excellent)
Resulting Architecture NetworkNetwork / 3-Arm StarDense NetworkDefined 3-Arm Star
Key Advantage Cost-effectiveHigh reactivity, VersatilityVery high functionalityArchitectural control

The future of polymer science lies in precision engineering. By understanding the fundamental chemical principles of these alternative reagents, researchers can move beyond generic crosslinking and begin to design and synthesize materials with precisely tailored architectures, leading to breakthroughs in medicine, electronics, and sustainable materials.

References

A Senior Application Scientist's Guide to Molecular Structure Validation Using 1,1,1-Tris(chloromethyl)ethane Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic interventions are built. An atomic-level understanding of a protein's architecture or the binding mode of a small molecule ligand is fundamental to structure-based drug design, lead optimization, and predicting off-target effects. However, obtaining a high-resolution crystal structure or a definitive NMR solution structure is often only the first step. These static pictures must be validated and understood within the dynamic context of the biological milieu.

This guide introduces a novel class of chemical probes derived from the rigid, tripodal scaffold of 1,1,1-Tris(chloromethyl)ethane (TCME). We will explore the rationale behind their design, their synthesis, and their potential applications in validating molecular structures through techniques like quantitative cross-linking mass spectrometry (QCLMS). Furthermore, we will objectively compare these proposed rigid probes to existing flexible alternatives and other rigid scaffolds, providing the experimental context necessary for their effective implementation in your research.

The this compound Scaffold: A Foundation for Precision Probes

The utility of a molecular probe is intrinsically linked to the properties of its core scaffold. This compound presents a compelling foundation for designing high-precision validation tools due to its unique structural and chemical attributes.

  • Rigidity and Defined Geometry: Unlike flexible linkers, the ethane backbone of TCME provides a rigid, tetrahedral geometry.[1][2] This conformational constraint is paramount for establishing unambiguous distance restraints in structural studies. When reporter groups are attached to the three arms of the scaffold, their spatial relationship is fixed, providing a precise "molecular ruler" to probe the architecture of a biomolecule.

  • Tripodal Nature for Trifunctionality: The presence of three chloromethyl groups allows for the synthesis of trifunctional probes. This is a significant advantage over traditional bifunctional cross-linkers, as it enables the incorporation of multiple functionalities, such as two reactive groups to cross-link different parts of a protein or protein complex, and a third arm for affinity purification or quantification.[3]

  • Versatile Chemistry: The chloromethyl groups are susceptible to nucleophilic substitution, providing a straightforward route for functionalization. This allows for the attachment of a wide array of chemical moieties, including reactive groups for covalent linkage to proteins, reporter tags for detection (e.g., fluorophores), and affinity handles (e.g., biotin) for enrichment. Furthermore, the chloromethyl groups can be converted to azides, opening the door to highly specific "click chemistry" for conjugation.[4][5]

Proposed Synthesis of TCME-Derived Trifunctional Probes

The synthesis of a versatile TCME-derived probe for QCLMS can be envisioned as a two-step process, as illustrated in the workflow below. The first step involves the substitution of two chloromethyl groups with a lysine-reactive moiety (e.g., an N-hydroxysuccinimide ester) and a third with a group amenable to click chemistry (e.g., an azide). The second step utilizes the click reaction to attach an affinity tag like biotin.

TCME This compound (TCME) Intermediate Bifunctional Intermediate (2x NHS-ester, 1x Azide) TCME->Intermediate Nucleophilic Substitution Probe Trifunctional Probe (2x NHS-ester, 1x Biotin via Click Chemistry) Intermediate->Probe Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Proposed synthetic workflow for a TCME-derived trifunctional probe.

Comparative Analysis: TCME Probes in the Context of Existing Tools

The decision to employ a particular chemical probe should be informed by a clear understanding of its strengths and weaknesses relative to other available tools. Here, we compare our proposed TCME-derived probes with two major classes of molecular scaffolds: flexible trifunctional cross-linkers and other rigid scaffolds like adamantane.

Scaffold TypeExampleKey AdvantagesKey Disadvantages
Rigid Tripodal (Proposed) This compound- Precise, defined geometry for unambiguous distance restraints.- Reduced entropic penalty upon binding.[1]- Synthesis can be more complex.- Rigidity may hinder binding in some sterically constrained environments.[2]
Flexible Trifunctional Polyethylene glycol (PEG) based- High synthetic accessibility.- Conformational freedom can facilitate binding.[1]- Ambiguous distance restraints due to flexibility.- Potential for unproductive binding conformations.[2]
Rigid Polycyclic Adamantane- Highly rigid, cage-like structure.- Well-established chemistry for functionalization.[6][7]- Can be bulky, potentially leading to steric hindrance.- Synthesis of multi-functionalized derivatives can be challenging.

The primary advantage of a rigid scaffold like TCME is the reduction of conformational ambiguity. While a flexible linker can connect two points in space via a multitude of paths, a rigid linker provides a single, well-defined distance and orientation. This is crucial for generating high-confidence structural models from cross-linking data.

Application in Quantitative Cross-Linking Mass Spectrometry (QCLMS)

QCLMS is a powerful technique for mapping protein-protein interactions and characterizing protein conformational changes.[3] A TCME-derived trifunctional probe, with its two reactive arms and a third for affinity capture and quantification, is ideally suited for this application.

Experimental Protocol: QCLMS with a TCME-Derived Probe

This protocol outlines the general steps for using a hypothetical TCME-derived trifunctional probe for QCLMS.

  • Cross-linking Reaction:

    • Incubate the purified protein or protein complex with the TCME-derived probe at a molar excess (typically determined empirically). The reaction is usually carried out in a non-amine-containing buffer like HEPES at pH 7-9.[8]

    • Quench the reaction with an excess of a primary amine-containing buffer, such as Tris-HCl.

  • Protein Digestion and Enrichment:

    • Denature, reduce, and alkylate the cross-linked protein mixture.

    • Digest the proteins into peptides using a protease like trypsin.

    • Enrich the biotinylated cross-linked peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent manner, selecting for precursor ions with a charge state of +3 or higher, which are characteristic of cross-linked peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS spectra.

    • Map the identified cross-links onto the known or predicted structures of the proteins to generate distance restraints.

    • For quantitative studies, compare the relative abundance of cross-linked peptides between different experimental conditions (e.g., with and without a ligand) to identify regions of conformational change.[3]

cluster_wet_lab Wet Lab Workflow cluster_data_analysis Data Analysis Protein Protein Complex Crosslinking Cross-linking with TCME-Probe Protein->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Affinity Enrichment (Streptavidin) Digestion->Enrichment LCMS LC-MS/MS Enrichment->LCMS Identification Cross-link Identification LCMS->Identification Modeling Structural Modeling Identification->Modeling

Caption: General workflow for QCLMS using a trifunctional probe.

Future Outlook: Applications in Cryo-EM and Beyond

The utility of rigid molecular scaffolds is not limited to mass spectrometry. The increasing resolution of cryogenic electron microscopy (cryo-EM) for smaller proteins is often facilitated by the use of rigid binding partners or scaffolds that increase the overall size and reduce the conformational heterogeneity of the complex.[9][10] A TCME-derived probe could be functionalized with moieties that bind to a larger, rigidifying scaffold, thereby aiding in the cryo-EM structure determination of small, flexible proteins.

Conclusion

While the application of this compound derived compounds for molecular structure validation is a nascent concept, the underlying chemical principles and the success of analogous trifunctional probes and rigid scaffolds provide a strong rationale for their development. The rigidity, defined geometry, and synthetic versatility of the TCME core make it an ideal candidate for creating a new generation of high-precision tools for structural biology. By providing unambiguous distance restraints and enabling advanced QCLMS workflows, these probes have the potential to deliver deeper insights into the dynamic nature of biomolecular structures, ultimately accelerating the pace of drug discovery and development.

References

Performance Comparison Guide: Polymers Crosslinked with 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance analysis of polymers crosslinked with 1,1,1-Tris(chloromethyl)ethane (TCME). We will delve into the fundamental principles of polymer crosslinking, explore the unique chemical attributes of TCME as a trifunctional crosslinking agent, and present a comparative analysis against common alternative crosslinkers. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to evaluate and utilize TCME-crosslinked polymers for advanced applications.

The Foundational Role of Crosslinking in Polymer Science

Crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a single, interconnected three-dimensional network.[1][2] This network structure is the primary reason for the dramatic enhancement of a polymer's material properties. By restricting the mobility of polymer chains, crosslinking imparts:

  • Enhanced Mechanical Strength: Increased resistance to deformation, higher tensile strength, and improved dimensional stability.[2][3]

  • Superior Thermal Stability: Elevated glass transition temperatures (Tg) and resistance to softening or melting at high temperatures.[3]

  • Improved Chemical and Solvent Resistance: The interconnected network prevents solvent molecules from penetrating and dissolving the polymer, leading to reduced swelling and degradation.[2]

The choice of crosslinking agent is paramount as it dictates the density, flexibility, and chemical nature of the network, and thus the final properties of the material.[1] While many crosslinkers exist, from natural compounds to synthetic aldehydes and epoxies, this guide focuses on the unique potential of this compound.[4][5]

This compound (TCME): A Profile of a High-Density Crosslinker

This compound, with the chemical formula C₅H₉Cl₃, is a halogenated hydrocarbon featuring a central ethane backbone with three reactive chloromethyl groups attached to a single carbon atom.[6][7] This trifunctional structure is the key to its efficacy as a potent crosslinking agent.

Chemical Structure and Reactivity:

The defining characteristic of TCME is its specific arrangement of three chloromethyl groups.[6] This configuration allows it to act as a single point from which three crosslinking bonds can form, leading to a high-density and rigid network structure. The chlorine atoms are susceptible to nucleophilic substitution, making them reactive towards various functional groups present on polymer chains.[6]

Crosslinking Mechanism:

The primary mechanism for crosslinking polymers with aromatic moieties (e.g., polystyrene, polyethersulfone) using TCME is Friedel-Crafts alkylation . In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the chloromethyl groups become highly electrophilic and react with the aromatic rings of the polymer chains to form stable methylene bridges.

Caption: Friedel-Crafts alkylation mechanism for crosslinking.

For polymers containing nucleophilic groups like amines or alcohols, the crosslinking proceeds via direct nucleophilic substitution , where the polymer's functional group displaces the chlorine on the chloromethyl moiety.[6]

Performance Comparison: TCME vs. Alternative Crosslinkers

The true measure of a crosslinking agent lies in its performance relative to established alternatives. We will compare the expected performance of TCME-crosslinked polymers against those crosslinked with Divinylbenzene (DVB) and a standard epoxy/amine system.

Performance Metric This compound (TCME) Divinylbenzene (DVB) Epoxy Resin (DGEBA) / Amine Hardener
Crosslink Functionality TrifunctionalBifunctionalVariable (Bi- to Tetra-functional)
Network Structure High-density, potentially rigid due to compact node.Moderately dense, rigid aromatic network.Variable density, can be more flexible.
Glass Transition (Tg) Very High: The high crosslink density severely restricts chain mobility, leading to a significant increase in Tg.[3]High: Forms a rigid network, leading to a notable increase in Tg.Variable: Tg can be tailored from low to high depending on the specific resin and hardener used.[8]
Thermal Stability Excellent: The formation of a dense, covalently bonded network generally imparts high thermal stability.[3]Good: The aromatic structure provides good thermal resistance.Good to Excellent: Aromatic epoxy systems exhibit high thermal stability.[8]
Tensile Strength & Modulus Very High: The dense network is expected to result in a stiff, high-strength material.[2][3]High: Crosslinking significantly improves mechanical strength.High: Cured epoxy systems are known for their excellent mechanical properties.[8]
Solvent Resistance Excellent: The high crosslink density creates a formidable barrier to solvent penetration.[2]Good: Significantly reduces swelling compared to the uncrosslinked polymer.Excellent: Highly resistant to a wide range of chemicals and solvents.

Causality Behind Performance Expectations:

  • TCME's Trifunctionality: The ability of a single TCME molecule to bind three polymer chains creates a very high crosslink density . This is the primary driver for the anticipated superior thermal and mechanical properties. A higher crosslink density more effectively restricts polymer chain mobility, which directly translates to a higher glass transition temperature and greater resistance to deformation.[3]

  • Network Rigidity: While DVB also creates a rigid aromatic network, the compact nature of the TCME crosslinking node could lead to an even more constrained and dimensionally stable structure. In contrast, some epoxy-amine systems, while robust, may incorporate more flexible aliphatic segments from the amine hardener, leading to a comparatively lower Tg.[8]

Experimental Protocols for Validation

To empirically validate the performance of TCME-crosslinked polymers, the following experimental protocols are provided. These protocols are designed to be self-validating and serve as a robust starting point for comparative studies.

General Workflow for Crosslinking and Analysis

G cluster_prep Sample Preparation cluster_cure Curing (Crosslinking) cluster_analysis Performance Analysis A 1. Dissolve Polymer in suitable solvent B 2. Add TCME & Lewis Acid Catalyst (e.g., AlCl₃) A->B C 3. Mix thoroughly to form homogeneous solution B->C D 4. Cast film or mold part C->D E 5. Solvent Evaporation (Vacuum oven, gentle heat) D->E F 6. Thermal Curing (Heat to reaction temperature) E->F G Thermal Analysis (DSC for Tg, TGA for stability) F->G H Mechanical Testing (Tensile Strength, Modulus) F->H I Solvent Swelling Test (Measure % weight gain) F->I

Caption: Experimental workflow for polymer crosslinking and analysis.

Protocol 1: Crosslinking of Polystyrene with TCME

Objective: To prepare a crosslinked polystyrene film for subsequent analysis.

Materials:

  • Polystyrene (PS)

  • This compound (TCME)[7][9]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a dry nitrogen atmosphere, dissolve 10g of polystyrene in 100mL of anhydrous DCM with stirring.

  • Reagent Addition: In a separate vial, dissolve 0.5g of TCME and 0.1g of AlCl₃ in 10mL of anhydrous DCM.

  • Mixing: Slowly add the TCME/AlCl₃ solution to the polystyrene solution under vigorous stirring. Continue stirring for 30 minutes to ensure homogeneity.

  • Casting: Pour the solution into a flat glass petri dish to form a thin film.

  • Solvent Evaporation: Place the dish in a vacuum oven at 40°C for 12 hours to slowly remove the DCM.

  • Curing: Increase the oven temperature to 80°C and hold for 4 hours to drive the crosslinking reaction to completion.

  • Post-Cure: Slowly cool the oven to room temperature. The resulting crosslinked polystyrene film can be carefully removed for analysis.

Protocol 2: Thermal Analysis by DSC and TGA

Objective: To determine the glass transition temperature (Tg) and thermal decomposition profile.

Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Procedure (DSC for Tg):

  • Sample Preparation: Cut a small sample (5-10 mg) from the crosslinked film.

  • First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min to remove any thermal history.

  • Cooling Scan: Cool the sample back to 25°C at 10°C/min.

  • Second Heating Scan: Heat the sample again from 25°C to 200°C at 10°C/min.

  • Analysis: The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[1] A higher Tg indicates greater thermal stability.[3]

Procedure (TGA for Decomposition):

  • Sample Preparation: Place a small sample (5-10 mg) in the TGA pan.

  • Heating Program: Heat the sample from 25°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

  • Analysis: Record the sample weight as a function of temperature. The onset of major weight loss indicates the beginning of thermal decomposition.

Protocol 3: Solvent Swelling Test

Objective: To quantify the solvent resistance of the crosslinked polymer.

Materials:

  • Crosslinked polymer sample

  • Toluene

  • Analytical balance

Procedure:

  • Initial Weight: Cut a small, uniform piece of the crosslinked film and weigh it accurately (W_dry).

  • Immersion: Submerge the sample in a sealed vial containing toluene at room temperature.

  • Equilibrium: Allow the sample to soak for 24 hours to reach swelling equilibrium.

  • Final Weight: Remove the sample, quickly blot the surface with a lint-free tissue to remove excess solvent, and weigh it immediately (W_swollen).

  • Calculation: Calculate the percent swelling using the formula:

    • % Swelling = [(W_swollen - W_dry) / W_dry] * 100

A lower percent swelling indicates a higher crosslink density and superior solvent resistance.[2]

Conclusion and Future Outlook

This compound presents itself as a highly effective crosslinking agent, uniquely positioned to create polymer networks of exceptionally high density. Its trifunctional nature is predicted to impart superior thermal stability, mechanical strength, and chemical resistance when compared to conventional bifunctional crosslinkers. The provided experimental protocols offer a clear and reproducible pathway for researchers to validate these claims and explore the full potential of TCME in developing high-performance materials.

For professionals in drug development, the enhanced stability of TCME-crosslinked polymers could be leveraged for creating robust drug delivery matrices, implantable devices with long-term dimensional integrity, and advanced biomaterials where resistance to degradation is critical. Future research should focus on the direct, quantitative comparison of TCME with a broader range of crosslinkers across various polymer systems to fully map its application space.

References

A Cost-Benefit Analysis of 1,1,1-Tris(chloromethyl)ethane in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the choice of building blocks is a critical decision with far-reaching implications for process efficiency, economic viability, and environmental impact. 1,1,1-Tris(chloromethyl)ethane (TCE), a trifunctional electrophile, has traditionally served as a versatile precursor for the introduction of the neopentyl scaffold in a variety of molecular architectures, from polymers to pharmaceuticals. However, its utility in contemporary large-scale synthesis warrants a rigorous cost-benefit analysis, especially in light of advancing synthetic methodologies and a growing emphasis on green chemistry. This guide provides an in-depth, objective comparison of TCE with viable alternatives, supported by available experimental data, to empower researchers and process chemists in making informed decisions.

The Profile of a Workhorse: this compound (TCE)

TCE is an organochlorine compound featuring a central ethane backbone with three chloromethyl groups attached to a single carbon atom.[1] This unique arrangement of three reactive sites on a sterically hindered neopentyl core dictates its chemical behavior and applications.

Key Physicochemical Properties of this compound:

PropertyValue
CAS Number 1067-09-0
Molecular Formula C₅H₉Cl₃
Molecular Weight 175.48 g/mol
Boiling Point 85-87 °C / 14 mmHg
Melting Point 18 °C
Density 1.271 g/mL at 25 °C

Source: P212121 Store[2], ChemicalBook[3]

The primary utility of TCE lies in its ability to undergo nucleophilic substitution reactions at the three chloromethyl groups, allowing for the construction of complex, three-dimensional structures. It serves as a key intermediate in the synthesis of crosslinking agents, polymers, and other organic compounds.[1]

The Contenders: A Comparative Look at Alternatives

The limitations of TCE, primarily related to its reactivity and the environmental concerns associated with chlorinated hydrocarbons, have spurred the exploration of alternative building blocks. This guide will focus on a comparative analysis with the following key alternatives:

  • Pentaerythritol Tetrachloride: A structurally similar polychlorinated compound.

  • 3-(Chloromethyl)-3-methyloxetane: A cyclic ether offering a different reactivity profile.

  • Analogues with Alternative Leaving Groups (Bromides, Iodides, Triflates): Exploring the impact of the leaving group on reaction efficiency.

The following diagram illustrates the workflow for evaluating these alternatives against this compound.

G cluster_TCE This compound (TCE) cluster_Alts Alternatives cluster_Analysis Comparative Analysis TCE_Props Physicochemical Properties Reactivity Profile Cost & Availability Perf Performance (Yield, Reaction Time, Conditions) TCE_Props->Perf Cost Cost-Effectiveness (Reagent Price, Waste Disposal) TCE_Props->Cost Safety Safety & Environmental Impact (Toxicity, Regulations) TCE_Props->Safety Alt1 Pentaerythritol Tetrachloride Alt1->Perf Alt1->Cost Alt1->Safety Alt2 3-(Chloromethyl)-3-methyloxetane Alt2->Perf Alt2->Cost Alt2->Safety Alt3 Analogues with Better Leaving Groups (Br, I, OTs, OTf) Alt3->Perf Alt3->Cost Alt3->Safety Conclusion Recommendation for Large-Scale Synthesis Perf->Conclusion Cost->Conclusion Safety->Conclusion

Caption: Evaluation workflow for this compound and its alternatives.

Performance in the Crucible: A Data-Driven Comparison

The ultimate measure of a synthetic building block's utility lies in its performance in chemical reactions. This section delves into a comparative analysis of reaction yields, conditions, and kinetics.

Nucleophilic Substitution: The Core Reaction

A key application for these compounds is in nucleophilic substitution reactions to introduce new functionalities. A notable example is the synthesis of energetic plasticizers through the introduction of azide groups.

Comparative Yields in Azide Substitution Reactions:

Starting MaterialProductYield (%)Reference
This compound1,1,1-Tris(azidomethyl)ethaneNot specified in direct synthesis, but the tosylate precursor yields up to 92.25%[4]
3-Chloromethyl-3-methyloxetane3-Azidomethyl-3-methyloxetaneNot specified
3-Methoxytosyl-3-methyl oxetane3-Azidomethyl-3-methyl oxetane85%[5]

A study on the synthesis of 1,1,1-tris(azidomethyl)ethane (TMETA), a potential energetic plasticizer, utilized the corresponding tosylate of trimethylolethane, achieving a yield of up to 92.25%.[4] This suggests that while TCE can be a precursor, using a better leaving group like tosylate can lead to high yields. Similarly, the synthesis of 3-azidomethyl-3-methyloxetane from its tosylated precursor proceeds with an 85% yield.[5]

The Critical Role of the Leaving Group

The rate of nucleophilic substitution on the sterically hindered neopentyl skeleton is highly dependent on the nature of the leaving group. A kinetic study on 1,1,1-tris(X-methyl)ethane derivatives with various leaving groups (X = Cl, Br, I, OMs, OTs, OTf) in reaction with sodium azide in DMSO at 100 °C provided crucial insights.[6]

Relative Reactivity of Leaving Groups on the Neopentyl Skeleton:

Leaving Group (X)Relative Reactivity
Triflate (OTf) Most Reactive
Iodide (I) More Reactive than Sulfonates
Bromide (Br) More Reactive than Sulfonates
Tosylate (OTs) Less Reactive than Halides
Mesylate (OMs) Less Reactive than Halides
Chloride (Cl) Least Reactive

Source: Kasal, P., & Jindřich, J. (2022).[6]

This study surprisingly found that for the neopentyl system, iodide and bromide are more reactive than tosylate and mesylate, which is contrary to the general trend observed in less sterically hindered systems.[6] As expected, the triflate leaving group was the most reactive.[6] This highlights a crucial consideration for large-scale synthesis: while TCE is the most cost-effective starting material, its low reactivity may necessitate harsh reaction conditions (e.g., high temperatures), potentially leading to side reactions and increased energy costs. The use of a more reactive analogue, such as the corresponding bromide or iodide, could offer a more efficient process despite a higher initial reagent cost.

The following diagram illustrates the relationship between leaving group ability and reaction efficiency in this context.

G cluster_reactivity Leaving Group Reactivity (Neopentyl System) cluster_conditions Reaction Conditions cluster_outcome Process Outcome Cl Chloride (TCE) (Least Reactive) Harsh Harsh Conditions (High Temp, Long Time) Cl->Harsh Br_I Bromide / Iodide (More Reactive) Mild Milder Conditions (Lower Temp, Shorter Time) Br_I->Mild OTs_OMs Tosylate / Mesylate (Less Reactive than Br/I) OTs_OMs->Harsh OTf Triflate (Most Reactive) OTf->Mild HighCost Higher Energy Cost Potential Side Reactions Harsh->HighCost ImprovedEff Improved Efficiency Higher Throughput Mild->ImprovedEff

Caption: Impact of leaving group on reaction conditions and outcomes.

The Bottom Line: A Cost-Benefit Analysis

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the starting material to include factors such as reaction efficiency, energy consumption, and waste disposal.

Estimated Cost Comparison (Research Scale):

CompoundPrice (USD)QuantitySupplier
This compound $99.005gA2B Chem[7]
3-(Chloromethyl)-3-methyloxetane $41.565gChem-Impex[8]

Note: Bulk pricing for large-scale synthesis will be significantly different and requires direct inquiry with suppliers.

While TCE appears to be a cost-effective option at the research scale, its lower reactivity could translate to higher operational costs in a large-scale setting due to the need for more energy-intensive conditions and potentially longer reaction times.

Waste Disposal Considerations:

The use of chlorinated compounds invariably leads to the generation of chlorinated waste streams, which require specialized and costly disposal methods. The disposal cost for chlorinated solvents can be significant, for example, around $9.50 per gallon.[9] High-temperature incineration is a common method for the disposal of chlorinated organic residues, but this process itself is energy-intensive and requires scrubbing of the acidic off-gases.[2]

Minimizing the use of chlorinated starting materials where possible is a key principle of green chemistry. In this regard, alternatives that offer higher reaction efficiency and lead to less waste are advantageous, even if their initial purchase price is higher.

Safety and Environmental Profile: A Crucial Consideration

The safety and environmental impact of chemicals are paramount in modern drug development and large-scale synthesis.

Comparative Hazard Profile:

CompoundKey Hazards
This compound Causes skin and serious eye irritation. May cause respiratory irritation.[10]
Pentaerythritol Tetrachloride May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[11]
3-(Chloromethyl)-3-methyloxetane Harmful if swallowed. Flammable liquid and vapor.[1]
Pentaerythritol (Precursor) Not classified as hazardous to the aquatic environment. Readily biodegradable in water.

Regulatory Landscape:

The manufacture and use of chlorinated hydrocarbons are subject to environmental regulations. In the United States, the Environmental Protection Agency (EPA) has established guidelines for wastewater discharges from facilities that manufacture chlorine and certain chlorinated hydrocarbons.[14] While these regulations may not specifically name this compound, the general class of compounds is under scrutiny. Adherence to these regulations can add to the operational costs of a large-scale synthesis facility.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced picture. While its low initial cost is attractive, its relatively low reactivity compared to analogues with better leaving groups can lead to higher processing costs and a less favorable environmental profile.

Key Takeaways:

  • For reactions sensitive to steric hindrance where high reactivity is paramount, this compound is likely not the optimal choice. The corresponding triflate, iodide, or bromide derivatives, despite their higher initial cost, can lead to significant savings in terms of energy consumption, reaction time, and potentially higher yields.[6]

  • For applications where cost is the primary driver and the required nucleophilic substitution can be achieved under forcing conditions, this compound may still be a viable option. However, a thorough process optimization and cost analysis, including energy and waste disposal costs, is essential.

  • 3-(Chloromethyl)-3-methyloxetane offers a distinct synthetic handle. Its oxetane ring can be a desirable feature in certain molecular designs and can influence physicochemical properties favorably in drug discovery campaigns.[15][16] A direct comparison of its performance against TCE in similar applications would be necessary for a conclusive recommendation.

  • The use of pentaerythritol tetrachloride as a direct alternative to TCE requires careful consideration of its synthesis and reactivity. While structurally similar, subtle differences in steric hindrance and electronic effects could influence its performance. Its precursor, pentaerythritol, has a favorable environmental profile.[12][13]

Recommendation:

For researchers and drug development professionals embarking on large-scale synthesis projects requiring a trifunctional neopentyl building block, it is strongly recommended to conduct a preliminary experimental screening of this compound alongside its bromide and/or iodide analogues. The insights gained from these small-scale experiments will provide invaluable data for a more accurate and comprehensive cost-benefit analysis, ultimately leading to a more efficient, economical, and environmentally responsible synthetic process. The choice should not be based solely on the catalogue price of the starting material but on a holistic assessment of the entire synthetic route.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, directly impacting personnel safety and environmental integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,1,1-Tris(chloromethyl)ethane (CAS: 1067-09-0), moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound, also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a halogenated hydrocarbon utilized as a chemical intermediate and in polymer chemistry.[1] Its molecular structure, featuring multiple reactive chloromethyl groups, dictates its hazard profile and informs the stringent disposal requirements.[1]

This compound is classified as a hazardous substance, primarily due to the following risks:

  • Health Hazards: It is known to cause significant skin and serious eye irritation.[1][2][3] Inhalation of its vapors may lead to respiratory irritation.[1][2][3]

  • Physical Hazards: It is a combustible liquid with a flash point of 86°C, meaning it can ignite when exposed to a source of ignition at or above this temperature.[4][5] Therefore, it must be kept away from heat, sparks, and open flames.[2][3] There is also a potential for the formation of explosive peroxides.

  • Environmental Hazards: While specific environmental impact data is limited, as a chlorinated hydrocarbon, it should not be released into the environment.[3] Improper disposal can lead to contamination of soil and water.

The causality is clear: the chemical's inherent irritant and combustible properties necessitate a disposal pathway that neutralizes these risks completely, a task that cannot be safely accomplished with standard laboratory procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1067-09-0[2][4]
Molecular Formula C₅H₉Cl₃
Molecular Weight 175.48 g/mol
Appearance Colorless liquid[3][4]
Melting Point 18 °C[4][5]
Boiling Point 89 - 90 °C at 29 hPa[4]
Flash Point 86 °C (187 °F) - closed cup[4][5]
Density 1.271 g/cm³ at 25 °C[4][5]

Pre-Disposal Operations: In-Lab Waste Management

Proper disposal begins the moment the chemical is deemed waste. Meticulous in-lab handling is the first line of defense against accidental exposure and regulatory non-compliance.

Protocol for Waste Segregation and Storage
  • Select an Appropriate Waste Container:

    • Use a dedicated, chemically-resistant container, preferably the original manufacturer's container or one made of compatible material (e.g., glass or fluorinated polyethylene).

    • Ensure the container has a tightly sealing cap to prevent the escape of vapors.

    • The container must be clean, dry, and in good condition. Never mix this waste with other waste streams, especially incompatible materials like strong bases, oxidizing agents, or reactive metals (e.g., potassium, sodium, magnesium).[6]

  • Label the Waste Container Immediately:

    • The label must be unambiguous and securely affixed. It should include:

      • The full chemical name: "Waste this compound"

      • The CAS Number: "1067-09-0"

      • The words "Hazardous Waste"

      • Associated Hazard Pictograms (e.g., Irritant, Health Hazard)

      • The date accumulation started.

  • Store the Waste Container Safely:

    • Store the sealed container in a designated, secondary containment area.

    • This area must be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[2][4]

    • The storage location should be under lock and key or otherwise secured to limit access to authorized personnel only.[2]

The Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound is not a candidate for in-house chemical neutralization. The required methodology is thermal decomposition, which must be performed in a specialized facility.

Step 1: Ensure Adherence to Personal Protective Equipment (PPE) Standards

Before handling the waste container for disposal, it is mandatory to wear the appropriate PPE. This is a self-validating system; proper PPE is the primary barrier between the researcher and chemical exposure.

  • Eye/Face Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[2][7]

  • Skin and Body Protection: A lab coat is standard. For larger quantities or in case of a spill, wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood to prevent inhalation of vapors.

Step 2: Waste Characterization and Regulatory Compliance

This substance is classified as a hazardous waste. In the United States, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not individually listed with a specific "K" or "U" code, waste streams from its production may be, such as K095 (Distillation bottoms from the production of 1,1,1-trichloroethane).[8][9] As a spent chlorinated solvent, it would likely fall under the "F" list of hazardous wastes from non-specific sources, similar to its analogue 1,1,1-trichloroethane (F001/F002).[10][11]

The crucial takeaway is that it must be managed as a regulated hazardous waste.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Rationale: The recommended disposal method for chlorinated hydrocarbons is high-temperature incineration. When heated to decomposition, this compound emits highly toxic and corrosive fumes, including hydrogen chloride gas, carbon oxides, and potentially phosgene.[4][12] Only a specialized hazardous waste incinerator is equipped with the high temperatures (>850°C) and sophisticated off-gas scrubbing systems required to safely and completely destroy the molecule and neutralize its hazardous byproducts.

Step 4: Documentation and Record-Keeping

Maintain meticulous records of waste generation and disposal. When the waste is collected, you will sign a hazardous waste manifest. This document is a legal record that tracks the waste from your laboratory (the "generator") to its final destination. Retain a copy of this manifest as required by institutional policy and federal/local regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the lifecycle of this compound waste management, from generation to final disposition.

G cluster_lab In-Lab Procedures cluster_ehs Professional Waste Management A Waste Generation (Process Complete) B Hazard Assessment (Review SDS) A->B C Segregation & Containment (Dedicated, Sealed Container) B->C D Hazardous Waste Labeling (Contents, Date, Hazards) C->D E Secure Temporary Storage (Ventilated, Secondary Containment) D->E F Schedule Professional Pickup (Contact EHS/Contractor) E->F G Transportation (Licensed Hauler) F->G H High-Temperature Incineration (Approved Disposal Facility) G->H I Documentation & Final Records (Signed Manifest) H->I

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step, rigorously controlled process. Due to its classification as a combustible and irritating hazardous material, it must never be disposed of via drains or in regular trash. The only acceptable method is collection by a licensed professional service for high-temperature incineration at a certified facility. By adhering to the protocols outlined in this guide—from meticulous in-lab segregation and labeling to proper documentation—researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1,1,1-Tris(chloromethyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 1,1,1-Tris(chloromethyl)ethane (CAS No. 1067-09-0), a halogenated hydrocarbon, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety measures, empowering you to work confidently and securely.

Understanding the Hazard Profile of this compound

This compound is a combustible liquid that poses significant health risks upon exposure.[1][2] A comprehensive risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious and potentially damaging eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1][2][3][4][5]

  • Combustibility: The substance is a combustible liquid with a flashpoint of 86°C (187°F), requiring careful management of ignition sources.[4][6]

Currently, there are no established Occupational Exposure Limits (OELs) from major regulatory bodies for this compound.[5] In the absence of a defined OEL, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. This involves implementing a multi-layered safety approach that prioritizes engineering and administrative controls, with PPE serving as the crucial final barrier of protection.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE requirements, it is critical to emphasize that PPE is the last line of defense. Engineering and administrative controls are designed to minimize exposure at the source.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[6] Ensure adequate ventilation in storage and handling areas.[5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Clearly demarcate areas where it is used and restrict access to authorized personnel. Ensure all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a comprehensive guide to the minimum required PPE for handling this compound.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required for all handling procedures.[5]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full face shield should be worn in addition to safety glasses.

Skin and Body Protection

Preventing skin contact is paramount due to the irritant nature of the chemical.

  • Gloves:

    • Challenge: There is a lack of specific glove permeation data for this compound from manufacturers.

    • Recommendation based on Chemical Class: As a halogenated hydrocarbon, gloves made of Viton® or Silver Shield®/4H® are generally recommended for prolonged contact. For incidental splash protection, heavy-duty nitrile gloves may be suitable, but they should be changed immediately upon any sign of contamination.[7]

    • CRITICAL ACTION: Always consult the glove manufacturer's specific chemical resistance data before use. Do not assume a glove is suitable based on its material alone. Inspect gloves for any signs of degradation or puncture before each use.[5] Use proper glove removal technique to avoid contaminating your skin.

  • Body Protection: An impervious lab coat or chemical-resistant apron should be worn to protect against splashes and contamination of personal clothing. For large-scale operations, a full chemical-resistant suit may be necessary.

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure. However, in cases where these controls may not be sufficient (e.g., during a spill, in a poorly ventilated area, or for certain high-concentration procedures), respiratory protection is essential.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) is recommended. A full-face respirator offers a higher protection factor and also protects the eyes and face.[4]

  • Cartridge Selection: Use a combination cartridge that provides protection against organic vapors. A multi-gas cartridge, such as a Type ABEK, is often recommended for broad protection in a laboratory setting.[4] For this compound, an Organic Vapor (OV) cartridge is appropriate.[8]

  • Fit Testing: A written respiratory protection program must be in place, including medical evaluation and annual fit testing, as required by OSHA 29 CFR 1910.134.[9]

Table 1: Summary of PPE Requirements

Protection Type Minimum Requirement Enhanced Protection (Splash/High Concentration)
Eye/Face Safety glasses with side-shields (EN166/ANSI Z87.1)Full face shield over safety glasses
Hand Chemically resistant gloves (consult manufacturer data)Viton® or Silver Shield®/4H® for extended contact
Body Laboratory coatChemical-resistant apron or suit
Respiratory Not required if handled in a certified fume hoodAir-purifying respirator with Organic Vapor (OV) cartridges

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the process. The following workflow should be adapted into your specific laboratory SOPs.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemicals & Equipment) prep1->prep2 prep3 Don PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Proceed to Handling handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste (Halogenated Solvents) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures and Decontamination

Spill Response

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[5] Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

Decontamination
  • Work Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and water.

  • PPE: Dispose of contaminated disposable gloves immediately in the appropriate hazardous waste stream.[5] Reusable PPE should be thoroughly decontaminated according to the manufacturer's instructions before reuse. Contaminated clothing should be removed immediately and laundered separately before reuse.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous waste.[2] Collect waste in a clearly labeled, sealed container designated for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these detailed protocols into your laboratory practices, you can effectively mitigate the risks associated with handling this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Tris(chloromethyl)ethane
Reactant of Route 2
Reactant of Route 2
1,1,1-Tris(chloromethyl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.